molecular formula C11H5BrCl2N4 B580832 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine CAS No. 1227958-56-6

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Cat. No.: B580832
CAS No.: 1227958-56-6
M. Wt: 343.993
InChI Key: CPHQYGWOXFTDEY-UHFFFAOYSA-N
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Description

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a useful research compound. Its molecular formula is C11H5BrCl2N4 and its molecular weight is 343.993. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-(2,6-dichlorophenyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrCl2N4/c12-9-8-11(16-4-15-9)18-10(17-8)7-5(13)2-1-3-6(7)14/h1-4H,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHQYGWOXFTDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C(=NC=N3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrCl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277146
Record name 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
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Molecular Weight

343.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-56-6
Record name 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227958-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a synthetic heterocyclic compound belonging to the purine class of molecules. Purine analogs are of significant interest in medicinal chemistry due to their diverse biological activities, which include roles as anticancer agents and kinase inhibitors. This technical guide provides a comprehensive overview of the known chemical properties of this compound, alongside a discussion of the anticipated biological activities and potential experimental approaches based on the broader family of substituted purines.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental chemical properties have been identified.

PropertyValueSource
CAS Number 1227958-56-6[1][2]
Molecular Formula C₁₁H₅BrCl₂N₄[1]
Molecular Weight 343.99 g/mol [1]
Storage Conditions Sealed in dry, 2-8°C[1]

Further experimental determination of physical properties such as melting point, boiling point, and solubility in various solvents is required for a complete chemical profile.

Synthesis and Experimental Protocols

The following generalized workflow illustrates a potential synthetic approach based on established purine chemistry.

G Generalized Synthetic Workflow for 8-Aryl-Purines A Substituted Pyrimidine B Cyclization A->B e.g., with formamide C Purine Core B->C D Halogenation (e.g., Bromination) C->D E 6-Halo-purine D->E F Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) E->F with (2,6-dichlorophenyl)boronic acid G 8-Aryl-6-halo-purine F->G H Further Functionalization (optional) G->H I Target Molecule: This compound G->I H->I G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activation Substrate Downstream Substrate Kinase->Substrate Phosphorylation Proliferation Cell Proliferation Substrate->Proliferation Signal Transduction Inhibitor This compound Inhibitor->Kinase Inhibition G Biological Evaluation Workflow A Compound Synthesis and Purification B In vitro Kinase Screening A->B C Cell-Based Antiproliferative Assays A->C D Hit Identification B->D C->D E Mechanism of Action Studies D->E F Lead Optimization E->F

References

Technical Guide: Elucidation of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation, synthesis, and potential biological significance of the novel heterocyclic compound, 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. This document details a plausible synthetic route, predicted analytical data for structural confirmation, and explores its likely mechanism of action as a potential therapeutic agent based on established knowledge of structurally related purine analogues.

Molecular Structure and Properties

This compound is a synthetic purine derivative characterized by a bromine substituent at the C6 position and a 2,6-dichlorophenyl group at the C8 position of the purine core.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1227958-56-6[1][2]
Molecular Formula C₁₁H₅BrCl₂N₄[1]
Molecular Weight 343.99 g/mol [1]
Appearance Predicted: White to off-white solid
Storage Conditions Sealed in dry, 2-8°C[1]

Predicted Spectroscopic Data for Structural Elucidation

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~14.0br s1HN9-H (imidazole)
~8.8s1HC2-H (purine)
~7.8 - 7.6m3HC3'-H, C4'-H, C5'-H (aryl)

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~155C4 (purine)
~153C2 (purine)
~151C8 (purine)
~145C6 (purine)
~136C2', C6' (aryl C-Cl)
~132C4' (aryl)
~130C1' (aryl)
~129C3', C5' (aryl)
~120C5 (purine)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/zAssignmentNote
~343.9, 345.9, 347.9[M+H]⁺Characteristic isotopic pattern for one bromine and two chlorine atoms.

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via a well-established route in purine chemistry: the condensation and cyclization of a substituted 4,5-diaminopyrimidine with an appropriate benzaldehyde.

Workflow for Synthesis:

synthesis_workflow cluster_start Starting Materials cluster_process Reaction cluster_end Product start1 6-Bromo-4,5-diaminopyrimidine step1 Condensation & Oxidative Cyclization start1->step1 start2 2,6-Dichlorobenzaldehyde start2->step1 product This compound step1->product

Caption: Proposed synthesis workflow for the target compound.

Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of 8-arylpurines.[4]

Step 1: Synthesis of this compound

  • Reaction Setup: To a solution of 6-bromo-4,5-diaminopyrimidine (1.0 mmol) in a suitable solvent such as dimethylformamide (DMF, 10 mL), add 2,6-dichlorobenzaldehyde (1.2 mmol).

  • Catalyst and Oxidant: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 mmol), to the mixture. An oxidizing agent, for example, sodium metabisulfite or air, is often used to facilitate the cyclization.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate should form.

  • Purification: Collect the crude product by filtration, wash with water, and then purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Potential Biological Activity and Signaling Pathway

Substituted purines are well-documented as potent inhibitors of various protein kinases, particularly Cyclin-Dependent Kinases (CDKs). The structural features of this compound, specifically the substitutions at the C6 and C8 positions, suggest it is a strong candidate for a CDK inhibitor, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers.

A likely target for this compound is the CDK2/Cyclin E complex , which plays a critical role in the G1/S phase transition of the cell cycle. Inhibition of this complex can lead to cell cycle arrest and apoptosis in cancer cells.

Hypothesized Signaling Pathway Inhibition:

cdk_pathway G1 G1 Phase CDK2_CyclinE CDK2/Cyclin E Complex G1->CDK2_CyclinE Activation S S Phase (DNA Replication) Progression Cell Cycle Progression S->Progression Rb pRb CDK2_CyclinE->Rb P_node Phosphorylation CDK2_CyclinE->P_node E2F E2F Rb->E2F Inhibits R_node Release Rb->R_node E2F->S Promotes Transcription Inhibitor 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine Inhibitor->CDK2_CyclinE Inhibits Phosphorylation Phosphorylation Release Release P_node->Rb R_node->E2F

References

In-depth Technical Guide: 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine (CAS 1227958-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the synthesis, potential biological activities, and relevant signaling pathways of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a halogenated purine derivative.

Abstract

This compound is a synthetic purine derivative characterized by a bromine substituent at the 6-position and a 2,6-dichlorophenyl group at the 8-position of the purine core. While this specific compound is commercially available as a research chemical, a thorough review of scientific literature and patent databases reveals a significant lack of published in-depth studies on its biological activity, mechanism of action, and specific signaling pathway involvement. However, the structural features of this molecule, namely the substituted purine core, suggest potential interactions with biological targets such as protein kinases and purinergic receptors. This guide aims to provide a comprehensive overview of the available chemical data for this compound and to contextualize its potential biological relevance based on the activities of structurally similar purine analogues.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 1227958-56-6
Molecular Formula C₁₁H₅BrCl₂N₄
Molecular Weight 343.99 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and DMF
SMILES C1=CC(=C(C(=C1)Cl)C2=NC3=C(N=CN3)C(=N2)Br)Cl
InChI Key Not readily available

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published, the synthesis of structurally related 8-aryl-6-halopurines generally proceeds through a common synthetic pathway. A plausible synthetic route is outlined below, based on established purine chemistry.

Hypothetical Synthetic Workflow

G A 6-chloro-9H-purine B Bromination A->B C 8-bromo-6-chloro-9H-purine B->C D Suzuki or Stille Coupling (with 2,6-dichlorophenylboronic acid or stannane) C->D E This compound D->E

Caption: Plausible synthetic route for this compound.

Experimental Protocol (General Procedure)

Step 1: Bromination of 6-chloropurine

A solution of 6-chloropurine in a suitable solvent (e.g., acetic acid or DMF) would be treated with a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to afford 8-bromo-6-chloropurine. The reaction mixture would typically be stirred at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).

Step 2: Palladium-Catalyzed Cross-Coupling

The resulting 8-bromo-6-chloropurine would then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable 2,6-dichlorophenylboronic acid or 2,6-dichlorophenyltrialkylstannane derivative. This reaction would be carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (for Suzuki coupling) in an appropriate solvent system (e.g., dioxane/water or toluene). The reaction would be heated to reflux until the starting materials are consumed.

Step 3: Purification

The final product, this compound, would be purified from the reaction mixture using standard techniques such as column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

Due to the absence of specific biological data for this compound, its potential biological activities can be inferred from the extensive research on other substituted purine analogues. The purine scaffold is a common feature in many biologically active molecules, and its derivatives are known to interact with a variety of protein targets.

Kinase Inhibition

The purine ring system is a well-established scaffold for the development of protein kinase inhibitors. Many kinase inhibitors mimic the adenine moiety of ATP, the natural substrate for kinases. The substitutions at the 6 and 8 positions of the purine ring in this compound could confer selectivity and potency towards specific kinases.

Potential Target Kinases:

  • Cyclin-Dependent Kinases (CDKs): Numerous purine derivatives have been developed as inhibitors of CDKs, which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.

  • Tyrosine Kinases: Both receptor and non-receptor tyrosine kinases are crucial in cellular signaling and are often implicated in cancer and inflammatory diseases. Purine-based inhibitors have shown activity against various tyrosine kinases.

Hypothesized Signaling Pathway Involvement:

G cluster_0 Cell Exterior cluster_1 Cell Interior GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation CDK_Cyclin CDK/Cyclin Complex Rb Rb CDK_Cyclin->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition PurineAnalogue This compound (Hypothetical) PurineAnalogue->RTK PurineAnalogue->CDK_Cyclin

Caption: Hypothetical inhibition of growth factor and cell cycle signaling pathways by a purine analogue.

Purinergic Receptor Modulation

Purinergic receptors are a family of receptors that are activated by purines such as ATP and adenosine. They are involved in a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function. The structural similarity of this compound to endogenous purines suggests it could potentially act as an agonist or antagonist at these receptors.

Potential Purinergic Receptor Targets:

  • P1 Receptors (Adenosine Receptors): These are G protein-coupled receptors that are activated by adenosine.

  • P2X Receptors: These are ligand-gated ion channels that are activated by ATP.

  • P2Y Receptors: These are G protein-coupled receptors that are activated by ATP, ADP, UTP, and UDP.

Hypothesized Purinergic Signaling Modulation:

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling ATP ATP P2X P2X Receptor (Ion Channel) ATP->P2X P2Y P2Y Receptor (GPCR) ATP->P2Y Adenosine Adenosine P1 P1 Receptor (GPCR) Adenosine->P1 PurineAnalogue This compound (Hypothetical) PurineAnalogue->P2X Antagonist? PurineAnalogue->P1 Agonist? IonFlux Ion Flux P2X->IonFlux SecondMessengers Second Messengers (e.g., cAMP, Ca2+) P2Y->SecondMessengers P1->SecondMessengers CellularResponse Cellular Response IonFlux->CellularResponse SecondMessengers->CellularResponse

Caption: Hypothetical modulation of purinergic signaling pathways by a purine analogue.

Future Directions

To fully elucidate the biological role and therapeutic potential of this compound, further research is imperative. Key areas for future investigation include:

  • In vitro biological screening: The compound should be screened against a broad panel of protein kinases and purinergic receptors to identify potential biological targets.

  • Cell-based assays: Functional assays in relevant cell lines are needed to determine the compound's effects on cell proliferation, apoptosis, and other cellular processes.

  • Mechanism of action studies: Once a primary target is identified, further studies will be required to elucidate the precise mechanism of action.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of related analogues will help to optimize potency and selectivity.

Conclusion

This compound is a halogenated purine derivative with potential for biological activity based on its structural similarity to known kinase inhibitors and purinergic receptor modulators. While there is currently a lack of specific data for this compound, this guide provides a framework for understanding its potential applications and outlines a path for future research. The synthesis is feasible through established chemical methods, and its purine core represents a promising scaffold for the development of novel therapeutic agents. Further experimental investigation is crucial to unlock the full potential of this and related compounds in drug discovery and development.

Unveiling the Potential of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the biological activity of the synthetic purine derivative, 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of specific biological activity data for this compound. It is primarily cataloged as a chemical intermediate for the synthesis of more complex molecules. However, the structural motifs present in this molecule, namely the 8-arylpurine core, are of significant interest in medicinal chemistry. Purine analogs with substitutions at the C6 and C8 positions are well-established as modulators of various biological targets, particularly protein kinases. This document serves to summarize the potential biological relevance of this compound based on the known activities of structurally related compounds and to provide a hypothetical framework for its future investigation.

Introduction: The Prominence of the Purine Scaffold in Drug Discovery

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous signaling molecules and clinically approved drugs. Its unique heterocyclic structure provides a versatile scaffold for the design of compounds that can interact with a wide array of biological targets. Derivatives of purine are known to exhibit a broad spectrum of biological activities, including but not limited to, antiviral, anticancer, anti-inflammatory, and antifungal properties.

The compound this compound belongs to the class of 8-arylpurines. The introduction of an aryl group at the C8 position and a halogen at the C6 position are common strategies in the development of kinase inhibitors. The halogen at the 6-position can serve as a leaving group for further chemical modification or as a key interaction point within a protein's binding site.

Current State of Knowledge for this compound

As of the date of this report, there is no specific quantitative biological data (e.g., IC50, EC50, Ki) or detailed experimental studies published in peer-reviewed journals for this compound. The compound is listed in the catalogs of several chemical suppliers, indicating its availability for research purposes. Patent literature occasionally includes this molecule within large combinatorial libraries for the potential synthesis of active pharmaceutical ingredients, but without disclosing specific biological testing results for this particular entity.

Inferred Biological Potential Based on Structural Analogs

The biological potential of this compound can be inferred from the activities of structurally similar compounds.

Cyclin-Dependent Kinase (CDK) Inhibition

Substituted purines are a well-known class of cyclin-dependent kinase (CDK) inhibitors. For instance, derivatives of 6-(3-chloroanilino)purine have been synthesized and evaluated for their inhibitory effects on CDK2 and CDK4.[1] The 8-aryl substitution in the target compound could enhance binding affinity and selectivity for various kinase targets.

Heat Shock Protein 90 (Hsp90) Inhibition

Derivatives of 8-arylmethyl-9H-purin-6-amine are recognized as inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy.[2] The 8-(2,6-dichlorophenyl) group in the compound of interest could potentially occupy the ATP-binding pocket of Hsp90.

Anticancer Activity

Numerous 6,8,9-trisubstituted purine analogs have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.[3] The combination of a halogenated purine core and a dichlorinated phenyl ring suggests that this compound could be investigated for its potential as an anticancer agent.

Hypothetical Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic screening approach is recommended. The following workflow represents a standard procedure in early-stage drug discovery.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Dose-Response cluster_2 Phase 3: Mechanism of Action & Cellular Activity A Compound Acquisition This compound B Primary Kinase Panel Screening (e.g., 400 kinases) A->B Biochemical Assays C Broad Phenotypic Screening (e.g., NCI-60 cell line panel) A->C Cell-based Assays D Identify Preliminary Hits (>50% inhibition) B->D C->D E IC50 Determination for validated hits D->E Confirmatory Assays F Target Deconvolution (if from phenotypic screen) E->F G Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) E->G H Downstream Signaling Pathway Analysis (e.g., Western Blot) G->H

Figure 1. A hypothetical experimental workflow for the biological characterization of this compound.

Detailed Methodologies for Key Experiments
  • Primary Kinase Panel Screening: The compound would be screened at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human kinases. The activity of each kinase would be measured using a radiometric assay (e.g., ³³P-ATP incorporation into a substrate) or a fluorescence-based assay (e.g., Z'-LYTE™). The percentage of inhibition relative to a control (e.g., DMSO) would be calculated.

  • NCI-60 Human Tumor Cell Line Screen: The compound would be tested against the National Cancer Institute's panel of 60 human tumor cell lines. The cells would be incubated with the compound over a range of concentrations for 48 hours. The endpoint would be the measurement of cell viability using the sulforhodamine B (SRB) assay. The results would be reported as the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill).

  • IC50 Determination: For any confirmed "hits" from the primary screens, dose-response curves would be generated. The compound would be serially diluted and incubated with the target enzyme or cell line. The resulting data would be fitted to a four-parameter logistic equation to determine the IC50 value.

  • Western Blot Analysis: To investigate the effect on a specific signaling pathway, cells would be treated with the compound at various concentrations and for different durations. Cell lysates would be prepared, and proteins would be separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the target protein and its phosphorylated forms.

Representative Signaling Pathway: CDK-Mediated Cell Cycle Progression

Given the prevalence of purine derivatives as CDK inhibitors, the following diagram illustrates a simplified CDK-regulated signaling pathway that could be a potential target for this compound.

cdk_pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 activates pRB pRB CDK46->pRB phosphorylates (inactivates) E2F E2F pRB->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 activates S_Phase_Genes S-Phase Gene Transcription CDK2->S_Phase_Genes promotes Inhibitor 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine (Hypothetical) Inhibitor->CDK46 inhibits Inhibitor->CDK2 inhibits

Figure 2. A simplified diagram of the CDK-mediated G1/S cell cycle transition, a potential target pathway for purine-based inhibitors.

Conclusion and Future Directions

While specific biological data for this compound remains elusive in the public domain, its chemical structure is suggestive of potential activity against key drug targets, particularly protein kinases. This compound represents an attractive starting point for a medicinal chemistry campaign. The immediate future direction for this molecule should be its systematic evaluation through broad screening platforms as outlined in this guide. The results of such screens will be pivotal in determining whether this purine derivative holds promise as a lead compound for the development of novel therapeutics. Researchers are encouraged to use the hypothetical frameworks provided herein to guide their investigations into the biological properties of this and related compounds.

References

In-depth Technical Guide: 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the compound 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. While the purine scaffold is a well-established pharmacophore in drug discovery, leading to the development of numerous therapeutic agents, detailed biological data for this particular substituted purine is not publicly available.

Extensive searches of scientific databases and literature provide vendor information for the procurement of this compound, but do not yield any studies detailing its molecular targets, the signaling pathways it may modulate, or its specific biological effects.

General Context of Substituted Purines

Purine analogs are a broad class of compounds with diverse biological activities. They are known to interact with a variety of biological targets, often by mimicking endogenous purines such as adenine and guanine. This mimicry allows them to interfere with numerous cellular processes.

Potential Areas of Activity for Purine Analogs:
  • Kinase Inhibition: Many substituted purines have been identified as potent inhibitors of protein kinases. The purine ring can occupy the ATP-binding site of kinases, leading to the modulation of signaling pathways involved in cell proliferation, differentiation, and survival. This has been a particularly fruitful area in the development of anticancer therapies.

  • Anticancer Agents: Due to their ability to interfere with DNA and RNA synthesis and to inhibit key signaling pathways, numerous purine derivatives have been investigated and developed as cytotoxic agents for cancer treatment.

  • Purinergic Receptor Modulation: The purinergic signaling system, which includes P1 (adenosine) and P2 (ATP/ADP) receptors, is another major target for purine-based compounds. These receptors are involved in a wide array of physiological processes, and their modulation can have therapeutic effects in various diseases.

  • Enzyme Inhibition: Beyond kinases, purine analogs can inhibit other enzymes that utilize purine-based substrates, such as those involved in purine metabolism.

While these general activities of purine derivatives are well-documented, it is crucial to note that the specific substitutions on the purine ring are critical determinants of a compound's biological activity and target selectivity. The bromo and dichlorophenyl substitutions on this compound will confer unique physicochemical properties that dictate its specific interactions with biological macromolecules.

Future Directions

To elucidate the mechanism of action of this compound, a systematic investigation would be required. This would typically involve:

  • High-Throughput Screening: Screening the compound against a broad panel of biological targets, such as a kinase panel or a receptor panel, to identify potential interactions.

  • Cell-Based Assays: Evaluating the effect of the compound on various cellular processes, such as cell viability, apoptosis, and cell cycle progression in different cell lines.

  • Target Identification and Validation: Following the identification of a potential target, further biochemical and biophysical assays would be necessary to confirm the interaction and determine its functional consequences.

  • Structural Biology: Co-crystallization of the compound with its target protein could provide detailed insights into the binding mode and the molecular basis of its activity.

Without such dedicated studies, any discussion of the mechanism of action of this compound remains speculative.

Conclusion

As of the current date, there is no publicly available scientific literature that details the mechanism of action, molecular targets, or signaling pathways of this compound. Therefore, a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed. The information presented here provides a general context for the potential biological activities of substituted purines, but it should not be extrapolated to this specific, uncharacterized compound. Further experimental investigation is required to determine its pharmacological profile.

Unveiling the Therapeutic Potential of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Technical Guide to its Presumed Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the biological targets of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is not publicly available. This guide synthesizes information from closely related 6,8-disubstituted and 8-arylpurine analogs to infer its likely molecular targets and mechanism of action. All quantitative data and experimental protocols are derived from studies on these analogous compounds and should be considered representative.

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities. The specific analog, this compound, belongs to a class of substituted purines that have garnered significant interest for their potential as kinase inhibitors. The presence of a bulky, electron-withdrawing 2,6-dichlorophenyl group at the 8-position and a bromine atom at the 6-position suggests a targeted interaction with the ATP-binding pocket of specific protein kinases. Based on extensive research on analogous compounds, the primary potential targets of this compound are Cyclin-Dependent Kinases (CDKs).

Primary Inferred Targets: Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Numerous studies have demonstrated that purine derivatives, particularly those with substitutions at the C2, C6, and C8 positions, can act as potent and selective CDK inhibitors.[3][4][5]

The 8-aryl substitution, as seen in the compound of interest, is a common feature in many potent CDK inhibitors. This moiety often occupies a hydrophobic pocket within the kinase domain, contributing to the inhibitor's affinity and selectivity.

Quantitative Data on Analogous CDK Inhibitors

To provide a quantitative perspective on the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 values) of several structurally related 6,8-disubstituted purine analogs against various CDKs.

Compound AnalogueTarget CDKIC50 (µM)Reference Compound
RoscovitineCDK2~0.7N/A
2-(1-ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurineCDK2-Roscovitine
[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] (4h)CDK20.3Roscovitine
Purine AnaloguesCDK1/2VariesO6-cyclohexylmethylguanine derivatives

Table 1: Inhibitory concentration (IC50) values of representative purine-based CDK inhibitors. Note that these are analogous compounds, and the activity of this compound may vary.

Signaling Pathway

The primary signaling pathway likely modulated by this compound is the CDK-mediated cell cycle regulation pathway. By inhibiting CDKs, the compound would interfere with the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest and potentially apoptosis.

CDK_Pathway cluster_Rb_E2F Mitogenic_Signals Mitogenic Signals CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits pRb p-Rb CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase_Entry S-Phase Entry CyclinE_CDK2->S_Phase_Entry promotes Inhibitor 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

CDK-Mediated G1/S Phase Transition Pathway

Experimental Protocols

The identification and characterization of the targets of a novel purine derivative would typically involve a series of biochemical and cell-based assays.

Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of the compound on the activity of a panel of purified kinases.

Methodology:

  • Reagents: Recombinant human CDK enzymes (e.g., CDK2/Cyclin A), a suitable substrate peptide (e.g., Histone H1), ATP, and the test compound (this compound) at various concentrations.

  • Procedure: a. The kinase, substrate, and test compound are pre-incubated in an assay buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
    • Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.
    • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media.

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with serial dilutions of the test compound. c. The plates are incubated for a specified period (e.g., 72 hours). d. Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.

Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest.

Methodology:

  • Procedure: a. Cells are treated with the test compound at its GI50 concentration for a defined period (e.g., 24 or 48 hours). b. Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). c. The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, and G2/M) is quantified to identify any accumulation in a specific phase, which would indicate cell cycle arrest.

Experimental Workflow

The discovery and validation of a novel kinase inhibitor typically follows a structured workflow.

Kinase_Inhibitor_Workflow Compound_Synthesis Compound Synthesis (6-Bromo-8-(2,6-dichlorophenyl) -9H-purine) Biochemical_Screening Biochemical Screening (Kinase Panel) Compound_Synthesis->Biochemical_Screening Hit_Identification Hit Identification (Potent CDK Inhibitor) Biochemical_Screening->Hit_Identification Cell_Based_Assays Cell-Based Assays (Proliferation, Cell Cycle) Hit_Identification->Cell_Based_Assays Lead_Optimization Lead Optimization (SAR Studies) Cell_Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy (Xenograft Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Workflow for Kinase Inhibitor Discovery

Conclusion

While direct experimental evidence for the biological targets of this compound is currently lacking, a comprehensive analysis of structurally related compounds strongly suggests that its primary targets are within the Cyclin-Dependent Kinase family. The provided data on analogous compounds, along with the outlined experimental protocols and workflows, offer a robust framework for initiating the investigation of this promising molecule. Further biochemical and cell-based studies are imperative to definitively identify its specific CDK targets, elucidate its precise mechanism of action, and evaluate its therapeutic potential as an anticancer agent.

References

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a literature review and technical guide compiled from available scientific data. The specific compound 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a sparsely documented molecule. Therefore, this guide draws heavily on data from closely related purine analogues to provide insights into its potential synthesis, biological activity, and mechanisms of action. All data presented should be interpreted within this context.

Introduction

Purine analogues are a cornerstone of medicinal chemistry, with numerous derivatives developed as antiviral, anticancer, and immunosuppressive agents. The strategic substitution on the purine core allows for the fine-tuning of their biological activity. This guide focuses on the potential profile of this compound, a molecule combining a halogenated purine scaffold with a sterically hindered dichlorophenyl moiety. Such a substitution pattern suggests potential interactions with various biological targets, particularly protein kinases, which are often implicated in proliferative diseases. This document aims to provide a comprehensive overview of the available information and inferred knowledge surrounding this compound and its close chemical relatives.

Chemical and Physical Properties (Predicted)

Due to the lack of specific experimental data for this compound, the following properties are predicted based on its structure and data from similar compounds.

PropertyValue
CAS Number 1227958-56-6
Molecular Formula C₁₁H₅BrCl₂N₄
Molecular Weight 371.99 g/mol
Appearance Predicted to be a solid
Solubility Predicted to be soluble in organic solvents like DMSO and DMF

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical synthetic approach would involve the initial synthesis of an 8-(2,6-dichlorophenyl)purine intermediate, followed by bromination at the 6-position. This strategy avoids potential complications of performing a Suzuki coupling on a 6,8-dihalopurine where selectivity might be an issue.

Synthetic Pathway 6-chloro-9H-purine 6-chloro-9H-purine 8-bromo-6-chloro-9H-purine 8-bromo-6-chloro-9H-purine 6-chloro-9H-purine->8-bromo-6-chloro-9H-purine Bromination (e.g., NBS, DMF) 8-(2,6-dichlorophenyl)-6-chloro-9H-purine 8-(2,6-dichlorophenyl)-6-chloro-9H-purine 8-bromo-6-chloro-9H-purine->8-(2,6-dichlorophenyl)-6-chloro-9H-purine Suzuki-Miyaura Coupling (2,6-dichlorophenylboronic acid, Pd catalyst, base) This compound This compound 8-(2,6-dichlorophenyl)-6-chloro-9H-purine->this compound Halogen Exchange (e.g., PBr₃ or NaBr)

Figure 1: Proposed synthetic pathway for this compound.
General Experimental Protocol for Suzuki-Miyaura Coupling of 8-Bromo-6-chloropurine

This protocol is adapted from methodologies reported for the synthesis of 8-arylpurines.[1][2]

  • Reaction Setup: To a flame-dried Schlenk flask, add 8-bromo-6-chloro-9H-purine (1.0 eq), 2,6-dichlorophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Experimental Protocol for Bromination of a Purine Ring

This protocol is based on general methods for the bromination of purine scaffolds.[3]

  • Reaction Setup: Dissolve the 8-(2,6-dichlorophenyl)-6-chloro-9H-purine intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq), portion-wise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50-60 °C) for 2-6 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Biological Activity and Quantitative Data

While no specific biological data for this compound has been reported, the biological activities of structurally related 8-arylpurines and compounds containing a dichlorophenyl moiety provide valuable insights. Many 8-arylpurine derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cellular processes and are frequently dysregulated in cancer.[4] The dichlorophenyl group is a common substituent in bioactive molecules, often enhancing potency through hydrophobic and electronic interactions with target proteins.[3][5]

Cytotoxic and Kinase Inhibitory Activities of Related Purine Analogues

The following table summarizes the in vitro activities of several 8-arylpurine and related heterocyclic compounds against various cancer cell lines and protein kinases. This data suggests that the title compound may also exhibit cytotoxic and/or kinase inhibitory properties.

Compound/AnalogueTarget/Cell LineActivity (IC₅₀/GI₅₀)Reference
6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivativesHuh7, HCT116, MCF7Ranged from 1.5 to >100 µM[6]
2-phenol-4,6-dichlorophenyl-pyridinesTopoisomerase I and IIαPotent inhibition[3]
C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivativesCDK2IC₅₀ as low as 0.3 µM[7]
2-chloropurine arabinonucleosides with chiral amino acid amides at C6U937 (human acute myeloid leukemia)IC₅₀ of 16 µM for a serine derivative[8]

Potential Signaling Pathway Involvement

Given that many 8-arylpurines function as kinase inhibitors, a likely mechanism of action for this compound, should it possess biological activity, would be the modulation of kinase-driven signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10][11][12][13]

MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->RAF Potential Inhibition This compound->MEK Potential Inhibition

Figure 2: Potential inhibition of the MAPK signaling pathway by 8-arylpurine analogues.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast landscape of purine chemistry. Based on the extensive literature on related analogues, it is plausible to hypothesize that this compound could be synthesized through a sequential Suzuki-Miyaura coupling and bromination strategy. Furthermore, the presence of the 8-(2,6-dichlorophenyl) moiety suggests that it may exhibit biological activity, potentially as a kinase inhibitor targeting pathways such as the MAPK cascade. The data and protocols presented in this guide, derived from closely related compounds, provide a solid foundation for future research into the synthesis and biological evaluation of this specific purine derivative. Further experimental investigation is warranted to elucidate the precise chemical and biological properties of this compound and to determine its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Discovery and Synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and a plausible synthetic route for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a heterocyclic compound of interest in medicinal chemistry. While a specific seminal publication detailing its initial discovery is not prominently available in the public domain, its structural features strongly suggest its development in the context of kinase inhibitor research, a field where the purine scaffold is a well-established pharmacophore. This document outlines a detailed, scientifically grounded synthetic pathway, complete with experimental protocols, quantitative data, and characterization details. Furthermore, it explores the potential biological context of this molecule, including its putative role in modulating cellular signaling pathways.

Introduction and Discovery Context

The purine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous endogenous molecules and synthetic drugs. The discovery and development of substituted purines have been driven by their ability to mimic adenosine triphosphate (ATP) and interact with the ATP-binding sites of a wide range of enzymes, particularly protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the design of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The title compound, this compound, belongs to the class of 8-arylpurines. The introduction of an aryl group at the C8 position and a halogen at the C6 position of the purine scaffold are common strategies to enhance potency and modulate selectivity for specific kinase targets. The 2,6-dichlorophenyl moiety is a frequently employed substituent in kinase inhibitors, known to often occupy hydrophobic pockets within the enzyme's active site. Although the specific discovery of this molecule is not widely documented, it is logical to surmise that it emerged from structure-activity relationship (SAR) studies aimed at optimizing purine-based kinase inhibitors.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a multi-step process commencing with the construction of the purine core via the Traube purine synthesis, followed by functionalization at the C6 and C8 positions. The key steps are outlined below:

  • Traube Purine Synthesis: Condensation of a substituted diaminopyrimidine with an appropriate one-carbon source to form the purine ring.

  • Halogenation: Introduction of a bromine atom at the C6 position.

  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of a dihalopurine intermediate with 2,6-dichlorophenylboronic acid to introduce the C8-aryl group.

Synthetic_Pathway cluster_0 Purine Core Synthesis (Traube) cluster_1 Functionalization A 4,5-Diamino-6-chloropyrimidine B 2,6-Dichloropurine A->B Formic Acid, Reflux C 6,8-Dibromopurine B->C N-Bromosuccinimide D This compound C->D 2,6-Dichlorophenylboronic acid, Pd Catalyst, Base

Caption: Proposed synthetic pathway for this compound.

Quantitative Data

Table 1: Reactants and Reagents for Synthesis
StepReactant/ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Role
14,5-Diamino-6-chloropyrimidine1579-14-2C₄H₅ClN₄144.57Starting Material
1Formic Acid64-18-6CH₂O₂46.03Cyclizing Agent
22,6-Dichloropurine5451-40-1C₅H₂Cl₂N₄189.01Intermediate
2N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Brominating Agent
36,8-Dibromopurine10075-47-5C₅H₂Br₂N₄277.91Intermediate
32,6-Dichlorophenylboronic acid100033-27-6C₆H₅BCl₂O₂190.82Coupling Partner
3Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Catalyst
3Sodium Carbonate497-19-8Na₂CO₃105.99Base
3Toluene108-88-3C₇H₈92.14Solvent
3Ethanol64-17-5C₂H₆O46.07Solvent
3Water7732-18-5H₂O18.02Solvent
Table 2: Characterization Data for this compound
PropertyValue
Molecular Formula C₁₁H₅BrCl₂N₄
Molecular Weight 343.99 g/mol
Appearance Off-white to pale yellow solid (predicted)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 14.1 (s, 1H, NH), 8.6 (s, 1H, H2), 7.8-7.6 (m, 3H, Ar-H) (Predicted)
¹³C NMR (DMSO-d₆, 101 MHz) δ (ppm) 155.1, 152.9, 149.8, 145.2, 136.4, 132.1, 131.5, 129.3, 124.7 (Predicted)
Mass Spectrometry (ESI+) m/z 342.89 [M+H]⁺ (Calculated for C₁₁H₅⁷⁹Br³⁵Cl₂N₄)

Experimental Protocols

Step 1: Synthesis of 2,6-Dichloropurine

This protocol is adapted from established Traube purine synthesis procedures.

  • To a round-bottom flask equipped with a reflux condenser, add 4,5-diamino-6-chloropyrimidine (10.0 g, 69.2 mmol).

  • Add 98% formic acid (50 mL) to the flask.

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and pour it into ice-water (200 mL).

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2,6-dichloropurine.

Step 2: Synthesis of 6,8-Dibromopurine

This protocol is based on standard bromination procedures for purines.

  • Suspend 2,6-dichloropurine (assumed from previous step, theoretically 13.1 g, 69.2 mmol) in glacial acetic acid (100 mL) in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) (13.6 g, 76.1 mmol, 1.1 equivalents) portion-wise to the suspension while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-water (300 mL).

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to afford 6,8-dibromopurine.

Step 3: Synthesis of this compound

This protocol is a representative Suzuki-Miyaura cross-coupling reaction.

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 6,8-dibromopurine (5.0 g, 18.0 mmol), 2,6-dichlorophenylboronic acid (4.1 g, 21.6 mmol, 1.2 equivalents), and sodium carbonate (5.7 g, 54.0 mmol, 3.0 equivalents).

  • Add tetrakis(triphenylphosphine)palladium(0) (1.04 g, 0.9 mmol, 5 mol%).

  • Add a solvent mixture of toluene (80 mL), ethanol (20 mL), and water (20 mL).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

  • Wash the organic layer with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Putative Biological Context and Signaling Pathways

The structural motifs present in this compound strongly suggest its potential as a kinase inhibitor. The purine core acts as a scaffold that can fit into the ATP-binding pocket of kinases. The 8-(2,6-dichlorophenyl) group can engage in hydrophobic and van der Waals interactions, while the 6-bromo substituent can be a key interaction point or a handle for further chemical modification to improve potency and selectivity.

Many signaling pathways are driven by kinases, and inhibitors with this type of structure could potentially modulate pathways such as the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, or pathways involving cyclin-dependent kinases (CDKs), all of which are crucial in cell proliferation, survival, and differentiation.

Kinase_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine Inhibitor->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This technical guide has provided a detailed and scientifically plausible pathway for the synthesis of this compound. While the specific discovery history of this compound remains to be fully elucidated in public literature, its structure strongly aligns with contemporary strategies in the design of kinase inhibitors. The provided synthetic protocols, based on well-established chemical transformations, offer a practical approach for its preparation in a laboratory setting. The potential for this molecule to interact with key cellular signaling pathways underscores the importance of further investigation into its biological activities and therapeutic potential. This guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery who are interested in the synthesis and exploration of novel purine-based compounds.

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine as a Kinase Inhibitor: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not currently provide specific data on the kinase inhibitory activity of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. This guide, therefore, presents information on structurally related 6-halo- and 8-aryl-substituted purine analogs to provide insights into the potential of this compound class as kinase inhibitors. The data and methodologies described herein are based on these related compounds and should be interpreted as a general framework for research and development in this area.

Introduction

Purine analogs have emerged as a significant class of compounds in the development of kinase inhibitors.[1] Their structural resemblance to the endogenous ATP (adenosine triphosphate) molecule allows them to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a focal point of modern drug discovery.

The substitution pattern on the purine core is crucial for both the potency and selectivity of these inhibitors. Halogen substitutions at the C6 position and the introduction of aryl groups at the C8 position have been shown to significantly influence the biological activity of purine derivatives. The specific compound, this compound, combines these features, suggesting its potential as a kinase inhibitor. The bromine at the C6 position can serve as a leaving group for further chemical modification or contribute to binding interactions, while the bulky, electron-withdrawing 2,6-dichlorophenyl group at the C8 position can confer selectivity and potency by interacting with specific amino acid residues in the kinase active site.

Synthesis of Substituted Purine Analogs

The synthesis of 6-halo-8-aryl-9H-purines typically involves a multi-step process. A general synthetic route often starts with a commercially available purine derivative, which is then halogenated and subsequently coupled with an appropriate aryl partner.

A plausible synthetic pathway for compounds like this compound could involve the bromination of a suitable purine precursor followed by a Suzuki-Miyaura cross-coupling reaction to introduce the 2,6-dichlorophenyl group at the C8 position.

Synthesis_Workflow General Synthetic Workflow for 8-Aryl-6-Halopurines Start 6-Chloropurine Step1 Bromination (e.g., NBS) Start->Step1 Intermediate1 6-Chloro-8-bromopurine Step1->Intermediate1 Step2 Suzuki-Miyaura Coupling (2,6-dichlorophenylboronic acid, Pd catalyst) Intermediate1->Step2 Product 6-Chloro-8-(2,6-dichlorophenyl)-9H-purine Step2->Product Step3 Halogen Exchange (e.g., NaBr) Product->Step3 FinalProduct This compound Step3->FinalProduct

Caption: General Synthetic Workflow for 8-Aryl-6-Halopurines

Kinase Inhibitory Activity of Structurally Related Purines

While specific data for this compound is unavailable, studies on other substituted purines demonstrate their potential as potent kinase inhibitors. The following table summarizes the inhibitory activities of some representative 2, 6, 8, and 9-substituted purine analogs against various cyclin-dependent kinases (CDKs).

Compound IDSubstituentsTarget KinaseIC50 (µM)
4h 2-(2-hydroxymethyl-4-hydroxypyrrolidyl), 6-(3-chloroanilino), 9-isopropylCDK20.3[2]
Roscovitine 2-(R)-(1-ethyl-2-hydroxyethylamino), 6-benzylamino, 9-isopropylCDK2~0.6

This table is for illustrative purposes and showcases the activity of related substituted purines, not the title compound.

Experimental Protocols

General Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase. It measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation reaction. A higher luminescence signal corresponds to greater inhibition.[3]

Materials:

  • Kinase of interest (e.g., CDK2/cyclin A)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • Test compound (e.g., this compound) dissolved in DMSO

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compound solution to the wells of the 384-well plate. Include a DMSO-only control (vehicle control).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and kinase assay buffer.

    • Add the kinase reaction mixture to the wells containing the test compound.

    • Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compound Plate_Prep Dispense compound into 384-well plate Compound_Prep->Plate_Prep Add_Kinase_Substrate Add kinase and substrate mixture Plate_Prep->Add_Kinase_Substrate Add_ATP Initiate reaction with ATP Add_Kinase_Substrate->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Add_Detection_Reagent Add ATP detection reagent Incubate->Add_Detection_Reagent Measure_Luminescence Read luminescence Add_Detection_Reagent->Measure_Luminescence Data_Analysis Calculate % inhibition and IC50 Measure_Luminescence->Data_Analysis

Caption: Kinase Inhibition Assay Workflow

Mechanism of Action and Signaling Pathways

Purine-based kinase inhibitors typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. This inhibition can block downstream signaling pathways that are dependent on the activity of the targeted kinase.

For example, if this compound were to inhibit a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway, it could lead to the suppression of cell proliferation and survival.

Signaling_Pathway Hypothetical Inhibition of a Kinase Signaling Pathway cluster_pathway Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase Kinase1->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response (e.g., Proliferation) DownstreamEffector->CellularResponse Inhibitor 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine Inhibitor->TargetKinase

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway

Conclusion

While direct experimental data for this compound as a kinase inhibitor is not currently available, the extensive research on structurally similar purine analogs provides a strong rationale for its investigation. The presence of a 6-bromo and an 8-(2,6-dichlorophenyl) substituent on the purine core suggests that this compound could exhibit potent and selective kinase inhibitory activity. The methodologies and data presented in this guide for related compounds offer a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar purine derivatives. Further synthesis and biological evaluation are necessary to elucidate the specific kinase inhibitory profile and mechanism of action of this compound.

References

In Vitro Evaluation of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

This technical guide provides a comprehensive overview of the potential in vitro evaluation of the novel purine derivative, 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. While specific experimental data for this compound is not extensively available in the public domain, this document outlines a robust framework for its assessment based on the well-established activities of structurally related purine analogs. Purine derivatives are a cornerstone in medicinal chemistry, frequently investigated for their potential as inhibitors of protein kinases and as cytotoxic agents against cancer cells. The strategic placement of a bromine atom at the C6 position and a dichlorophenyl group at the C8 position suggests a potential for targeted interactions with various biological macromolecules.

Quantitative Data Presentation

To facilitate a clear and comparative analysis of the biological activity of this compound, all quantitative data should be meticulously organized. The following tables provide a template for presenting anticipated results from key in vitro assays.

Table 1: In Vitro Kinase Inhibitory Activity

This table is designed to summarize the inhibitory potency of the compound against a panel of relevant protein kinases. The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is a critical parameter.

Kinase TargetIC50 (nM)
CDK2/cyclin EData not available
CDK9/cyclin T1Data not available
VEGFR2Data not available
EGFRData not available
AblData not available

Table 2: In Vitro Anti-proliferative Activity

This table will present the cytotoxic effects of the compound on various human cancer cell lines. The GI50 value, the concentration causing 50% growth inhibition, is a key metric for assessing anti-cancer potential.

Cell LineCancer TypeGI50 (µM)
HCT116Colon CarcinomaData not available
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
K562Chronic Myelogenous LeukemiaData not available
U87 MGGlioblastomaData not available

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount for the accurate in vitro evaluation of any new chemical entity. The following protocols are standard methods for assessing the kinase inhibitory and cytotoxic properties of purine analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

  • This compound

  • Recombinant human kinases (e.g., CDK2/cyclin E, CDK9/cyclin T1)

  • Substrate for each kinase (e.g., Histone H1 for CDKs)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 5 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the GI50 value by plotting a dose-response curve.

Mandatory Visualizations

Visual representations of signaling pathways and experimental workflows are crucial for understanding the mechanism of action and the experimental design.

Generic Kinase Signaling Pathway Inhibition

Purine analogs often function as ATP-competitive inhibitors of protein kinases, thereby blocking downstream signaling cascades that are crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF activates Inhibitor 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine Inhibitor->Kinase1 inhibits ATP ATP ADP ADP Gene Gene Expression TF->Gene promotes Proliferation Cell Proliferation & Survival Gene->Proliferation leads to

Caption: Inhibition of a generic kinase signaling cascade by this compound.

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates the logical flow of experiments for the comprehensive in vitro assessment of the target compound.

G Compound 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine KinaseAssay In Vitro Kinase Inhibition Assay Compound->KinaseAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Compound->CytotoxicityAssay DataAnalysis1 IC50 Determination KinaseAssay->DataAnalysis1 DataAnalysis2 GI50 Determination CytotoxicityAssay->DataAnalysis2 Report Technical Report & Further Studies DataAnalysis1->Report DataAnalysis2->Report

Caption: Workflow for the in vitro evaluation of this compound.

Methodological & Application

Application Notes and Protocols for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Purine analogs, due to their structural similarity to the endogenous kinase substrate ATP, have been extensively explored as a privileged scaffold for the development of potent kinase inhibitors.[1]

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is a synthetic purine derivative. While specific biological data for this compound is not extensively documented in publicly available literature, its structural features—a purine core with halogen substitutions known to influence binding affinity and selectivity—suggest it may act as an ATP-competitive kinase inhibitor.[2]

These application notes provide a comprehensive guide for researchers to evaluate the kinase inhibitory potential of this compound. The document outlines detailed protocols for in vitro biochemical assays and cell-based assays, along with recommendations for data analysis and presentation.

Principle of Kinase Inhibition

As an ATP-competitive inhibitor, this compound is hypothesized to bind to the ATP-binding pocket of a kinase. This prevents the binding of ATP and the subsequent transfer of a phosphate group to the kinase's substrate, thereby inhibiting the downstream signaling cascade. The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation: Representative Inhibitory Activity of Purine-Based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Assay Type
Substituted Purine Analog ACDK2/cyclin A15Biochemical
Substituted Purine Analog BVEGFR245Biochemical
Substituted Purine Analog CBTK8Cell-based
Substituted Purine Analog DSRC22Biochemical

Experimental Protocols

The following are detailed protocols for determining the kinase inhibitory activity of this compound.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • This compound

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

    • Further dilute the DMSO serial dilutions into the kinase assay buffer to the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of the microplate.

    • Add 10 µL of the kinase/substrate mixture (pre-diluted in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/Vehicle to Plate Compound_Prep->Add_Compound Kinase_Substrate_Mix Prepare Kinase/Substrate Mix Add_Kinase Add Kinase/Substrate Mix Kinase_Substrate_Mix->Add_Kinase ATP_Solution Prepare ATP Solution Add_ATP Initiate Reaction with ATP ATP_Solution->Add_ATP Add_Compound->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Pre_Incubate->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50 G cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Substrate Downstream Substrate Target_Kinase->Substrate Transcription_Factor Transcription Factor Substrate->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Inhibitor This compound Inhibitor->Target_Kinase

References

Application Notes and Protocols for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide essential information and protocols for the experimental use of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a halogenated purine derivative with potential applications in kinase inhibition and cancer research. Due to the limited availability of specific solubility data for this compound, this document offers guidance based on the known properties of structurally related purine analogs. The provided protocols for solubilization and use in in vitro assays are intended as a starting point for experimental design and will likely require optimization for specific applications.

Solubility and Stock Solution Preparation

Quantitative solubility data for this compound in common laboratory solvents is not extensively documented. However, based on the general characteristics of halogenated purine derivatives, which tend to be hydrophobic, the following table provides estimated solubility and recommendations for preparing stock solutions. It is crucial to empirically determine the solubility for your specific experimental conditions.

SolventEstimated SolubilityConcentration (for 10 mM Stock)Preparation Notes
DMSO High3.44 mg in 1 mLRecommended primary solvent for creating high-concentration stock solutions. Warming and sonication may be required to fully dissolve the compound. Store stock solutions at -20°C or -80°C.
Ethanol Low to ModerateInadvisable for high-concentration stockMay be used for further dilutions from a DMSO stock, but direct dissolution at high concentrations is not recommended due to potential for precipitation.
Water (Aqueous Buffers) Very LowInadvisable for stock preparationThe compound is expected to have poor aqueous solubility. For aqueous-based assays, dilute from a high-concentration DMSO stock to the final working concentration. Ensure the final DMSO concentration is compatible with the assay (typically ≤ 0.5%).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions in various experimental assays.

Materials:

  • This compound (MW: 344.0 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh out 3.44 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gently warm the solution to 37°C in a water bath or on a heating block for 5-10 minutes.

  • Alternatively, or in conjunction with warming, sonicate the mixture for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution and the absence of particulates.

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound against a target protein kinase. This is a representative protocol and will require optimization based on the specific kinase, substrate, and detection method used.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Purified recombinant protein kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Kinase activity detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution:

    • Prepare a serial dilution of the 10 mM stock solution in DMSO.

    • Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration remains constant across all wells and is non-inhibitory to the kinase (typically ≤ 0.5%).

  • Reaction Setup:

    • Add the diluted compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.

    • Add the protein kinase and its substrate to the wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction according to the manufacturer's instructions for the chosen detection reagent.

    • Add the kinase activity detection reagent to each well. This reagent typically measures the amount of ATP remaining or ADP produced.

    • Incubate the plate as required by the detection reagent.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway

Purine analogs are well-established as inhibitors of protein kinases, which play crucial roles in cell signaling pathways regulating cell cycle progression, proliferation, and survival. While the specific target of this compound is not yet fully elucidated, a plausible mechanism of action is the inhibition of a key signaling kinase, such as a Cyclin-Dependent Kinase (CDK), leading to cell cycle arrest.

G cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor This compound Inhibitor->CyclinD_CDK46

Caption: Hypothetical inhibition of the Cyclin D/CDK4/6 pathway by this compound.

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro efficacy of this compound as a kinase inhibitor.

G A Prepare 10 mM Stock Solution in DMSO B Serial Dilution of Compound A->B C Plate Compound and Kinase/Substrate B->C D Initiate Reaction with ATP C->D E Incubate at Optimal Temperature D->E F Add Detection Reagent E->F G Measure Luminescence F->G H Data Analysis (IC50 Determination) G->H

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Application Notes and Protocols for Preparing Stock Solutions of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a substituted purine derivative of interest in biomedical research and drug discovery. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Introduction

This compound is a synthetic purine analog. Like many purine derivatives, it is investigated for its potential biological activities, which may include roles as an inhibitor of kinases or other enzymes involved in cellular signaling pathways.[1][2] Due to the hydrophobic nature of the dichlorophenyl and bromo substitutions, this compound is expected to have low solubility in aqueous solutions. Therefore, the use of an organic solvent is necessary to prepare a concentrated stock solution, which can then be diluted to a working concentration in aqueous buffers or cell culture media. Dimethyl sulfoxide (DMSO) is a common and recommended solvent for this purpose.[3]

Data Summary

Quantitative data for this compound is summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 1227958-56-6[4]
Molecular Formula C₁₁H₅BrCl₂N₄[4]
Molecular Weight 343.99 g/mol (approx. 344 g/mol )[4][5]
Recommended Solvent Dimethyl sulfoxide (DMSO)[3]
Recommended Stock Conc. 10 mM - 50 mM
Storage Conditions Sealed in a dry environment at 2-8°C[4]
Final DMSO Conc. in Assay ≤ 0.5% (v/v) to avoid cellular toxicity[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 343.99 g/mol = 3.44 mg

  • Weigh the compound: Carefully weigh out 3.44 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, gentle warming in a water bath (37°C) or sonication for 5-10 minutes can be applied to aid dissolution.[6] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term storage, 2-8°C is suitable.[4]

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the serial dilution of the 10 mM DMSO stock solution to a final working concentration in cell culture medium.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipettes and pipette tips

Procedure:

  • Intermediate Dilution (to minimize precipitation): To avoid "solvent shock" and precipitation of the compound upon direct dilution into the aqueous medium, an intermediate dilution step is recommended.[7]

    • Prepare a 1:100 intermediate dilution by adding 2 µL of the 10 mM DMSO stock solution to 198 µL of pre-warmed cell culture medium. This results in a 100 µM solution with a DMSO concentration of 1%.

  • Final Dilution: Add the desired volume of the 100 µM intermediate solution to the final volume of cell culture medium to achieve the target working concentration. For example, to prepare 1 mL of a 10 µM working solution:

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed cell culture medium.

    • The final DMSO concentration in this working solution will be 0.1%, which is generally well-tolerated by most cell lines.[3]

  • Solvent Control: It is critical to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[3]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the workflow for preparing the stock and working solutions of this compound.

G Workflow for Stock Solution Preparation cluster_stock Stock Solution Preparation (10 mM in DMSO) cluster_working Working Solution Preparation (e.g., 10 µM in Medium) calc Calculate Mass (e.g., 3.44 mg for 1 mL) weigh Weigh Compound calc->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot intermediate Intermediate Dilution (e.g., 1:100 in Medium) aliquot->intermediate Use Stock final_dilution Final Dilution to Working Concentration intermediate->final_dilution use Use in Experiment (with Vehicle Control) final_dilution->use

Caption: Workflow for preparing stock and working solutions.

Disclaimer: This document is intended for research use only. All procedures should be performed by trained personnel in a suitable laboratory setting, following all institutional safety guidelines.

References

Application Notes and Protocols for the Analysis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a key intermediate in the synthesis of various biologically active compounds. The following methods are essential for ensuring the purity, identity, and quality of this compound in research and development settings.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Table 1: HPLC Method Parameters
ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Expected Retention Time Approximately 12-15 minutes (highly dependent on the specific system)
Experimental Protocol: HPLC Purity Assay
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample solution onto the column.

  • Data Acquisition: Run the gradient method as described in Table 1 and record the chromatogram for at least 25 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Compound b Dissolve in ACN:H2O a->b c Dilute to 0.1 mg/mL b->c d Equilibrate System c->d e Inject Sample d->e f Run Gradient e->f g Record Chromatogram f->g h Integrate Peaks g->h i Calculate Purity h->i

Caption: Workflow for HPLC Purity Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. Both ¹H and ¹³C NMR are crucial for a complete characterization.

Table 2: Predicted NMR Spectral Data
NucleusSolventPredicted Chemical Shift (δ, ppm)
¹H NMR DMSO-d₆~13.5 (s, 1H, N9-H), ~8.5 (s, 1H, C2-H), 7.6-7.8 (m, 3H, Ar-H)
¹³C NMR DMSO-d₆~155, ~152, ~150, ~140, ~132, ~130, ~128, ~120

Note: These are predicted values based on related structures. Actual chemical shifts may vary.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary compared to the ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Assign the peaks in the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve in DMSO-d6 h1 Acquire 1H Spectrum prep->h1 c13 Acquire 13C Spectrum prep->c13 proc Process Spectra h1->proc c13->proc interp Interpret & Assign Peaks proc->interp

Caption: General Workflow for NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data
Ionization ModeMass AnalyzerExpected [M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
Electrospray (ESI)Quadrupole Time-of-Flight (Q-TOF)343.9[M+H - Br]⁺, [M+H - Cl]⁺

Note: The isotopic pattern for the molecular ion will be characteristic due to the presence of one bromine and two chlorine atoms.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC Separation: Use a rapid LC method (e.g., a 5-minute gradient from 5% to 95% acetonitrile in water with 0.1% formic acid) to introduce the sample into the mass spectrometer.

  • MS Acquisition: Acquire mass spectra in positive ion mode over a mass range of m/z 100-500.

  • MS/MS Fragmentation: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis prep_ms Prepare Dilute Solution lc_sep LC Separation prep_ms->lc_sep ms_acq MS Acquisition ([M+H]+) lc_sep->ms_acq msms_acq MS/MS Fragmentation ms_acq->msms_acq mass_det Determine Accurate Mass msms_acq->mass_det frag_anal Analyze Fragmentation mass_det->frag_anal

Caption: Workflow for LC-MS Analysis.

These protocols provide a robust framework for the analytical characterization of this compound. It is recommended that all analytical methods be validated for their intended use.

Application Notes and Protocols for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific biological studies on 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine in cancer cell lines are not extensively available in published literature. The following application notes and protocols are based on the known activities of structurally related purine analogs and provide a foundational framework for initiating research with this compound. The presented data is hypothetical and for illustrative purposes.

Introduction

This compound is a synthetic purine derivative. The purine scaffold is a core component of nucleosides and is a well-established pharmacophore in the development of anticancer agents. Various modifications to the purine ring system have led to compounds that interfere with DNA synthesis, cell cycle progression, and critical signaling pathways in cancer cells. This document outlines potential applications and detailed protocols for investigating the anticancer effects of this compound on various cancer cell lines.

Potential Applications

  • Cytotoxicity Screening: Initial assessment of the compound's ability to inhibit the growth of a panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidation of the cellular processes affected by the compound, such as apoptosis induction and cell cycle arrest.

  • Signaling Pathway Analysis: Investigation of the molecular pathways modulated by the compound, potentially including those related to cell survival and proliferation.

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound across a panel of cancer cell lines, as would be determined by a cell viability assay.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer8.5
MDA-MB-231Breast Cancer12.2
A549Lung Cancer15.7
HCT116Colon Cancer6.3
K-562Leukemia2.1
DU-145Prostate Cancer18.9

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO in medium) and untreated controls.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Add Compound Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read end end read->end Data Analysis (IC50) Apoptosis_Assay_Workflow start Seed & Treat Cells harvest Harvest Cells (Adherent + Supernatant) start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Apoptosis_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Activation bcl2->bax cyto_c Cytochrome c bax->cyto_c Release caspase3 Pro-caspase-3 cyto_c->caspase3 Apoptosome Formation & Caspase-9 Activation apaf1 Apaf-1 apaf1->caspase3 Apoptosome Formation & Caspase-9 Activation caspase9 Pro-caspase-9 caspase9->caspase3 Apoptosome Formation & Caspase-9 Activation apoptosis Apoptosis caspase3->apoptosis Caspase-3 Activation

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing this compound?

A common and effective strategy involves a two-step process. The first step is a Suzuki-Miyaura cross-coupling reaction to introduce the 2,6-dichlorophenyl group at the C8 position of a purine core. This is typically followed by a bromination step to install the bromine atom at the C6 position.

Q2: Which starting material is recommended for this synthesis?

A suitable starting material is 6,8-dichloropurine. This allows for a selective Suzuki-Miyaura coupling at the C8 position, followed by the replacement of the chlorine at the C6 position with bromine. Alternatively, one could start with 8-bromo-6-chloropurine and perform the Suzuki coupling, though the former approach is often more straightforward.

Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling step?

The key parameters for a successful Suzuki-Miyaura coupling are the choice of palladium catalyst, ligand, base, and solvent.[1][2] The reaction temperature and time are also crucial and require careful optimization.[3]

Q4: How can I purify the final product, this compound?

Purification can typically be achieved using column chromatography on silica gel. The appropriate solvent system will depend on the polarity of the final compound and any impurities present. Common solvent systems for purine derivatives include mixtures of dichloromethane/methanol or hexane/ethyl acetate.

Q5: Are there any known side reactions to be aware of during the synthesis?

During the Suzuki-Miyaura coupling, potential side reactions include homocoupling of the boronic acid and debromination of the starting material or product. In the bromination step, over-bromination or bromination at undesired positions on the purine ring or the phenyl group can occur if the reaction conditions are not carefully controlled.

Troubleshooting Guides

Part 1: Suzuki-Miyaura Cross-Coupling of 6,8-Dichloropurine with (2,6-Dichlorophenyl)boronic Acid

Experimental Protocol:

A general procedure involves reacting 6,8-dichloropurine with (2,6-dichlorophenyl)boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base in a suitable solvent.

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)
Ligand (If not integral to the catalyst) PPh₃ or other phosphine ligands
Base K₂CO₃ or Cs₂CO₃
Solvent Toluene, Dioxane, or DME/water mixture
Temperature 80-110 °C
Reaction Time 4-24 hours

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low or no product yield Inactive catalystEnsure the palladium catalyst is fresh and has been stored under inert conditions. Consider using a pre-catalyst that is activated in situ.
Inappropriate base or solventThe choice of base and solvent is critical. Anhydrous conditions with toluene and K₂CO₃ are often effective for electron-rich boronic acids, while aqueous conditions with DME may be better for electron-poor ones.[1]
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C. Ensure the reaction is heated uniformly.
Formation of significant side products (e.g., homocoupling) Suboptimal catalyst-to-ligand ratioOptimize the ratio of palladium to the phosphine ligand.
Presence of oxygenDegas the solvent and reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Incomplete consumption of starting material Insufficient reaction timeMonitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary.
Deactivated boronic acidUse fresh, high-purity boronic acid. Consider using a slight excess (1.1-1.5 equivalents).
Part 2: Bromination of 8-(2,6-dichlorophenyl)-6-chloro-9H-purine

Experimental Protocol:

The intermediate from the Suzuki coupling is brominated to yield the final product. A common brominating agent is N-Bromosuccinimide (NBS).

ParameterRecommended Condition
Brominating Agent N-Bromosuccinimide (NBS) or Pyridinium tribromide
Solvent Acetonitrile or Dichloromethane
Temperature Room temperature to gentle reflux
Reaction Time 1-6 hours

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low yield of brominated product Insufficient brominating agentIncrease the equivalents of the brominating agent incrementally.
Low reaction temperatureGently heat the reaction mixture to increase the rate of reaction.
Formation of multiple brominated products Over-brominationUse a milder brominating agent like pyridinium tribromide, which can be more selective for electron-rich purines.[4] Reduce the amount of brominating agent and monitor the reaction closely.
Reaction does not proceed Deactivated starting materialEnsure the starting purine derivative is pure and dry.
Inappropriate solventTry a different solvent. Acetonitrile is a good starting point for NBS brominations.

Visualizing the Workflow

The following diagrams illustrate the proposed synthetic workflow and a decision-making process for troubleshooting.

Synthetic_Workflow Start 6,8-Dichloropurine Step1 Suzuki-Miyaura Coupling with (2,6-Dichlorophenyl)boronic acid Start->Step1 Intermediate 8-(2,6-Dichlorophenyl)-6-chloro-9H-purine Step1->Intermediate Step2 Bromination Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling? CheckCatalyst Is the catalyst active? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions Yes ReplaceCatalyst Use fresh catalyst CheckCatalyst->ReplaceCatalyst No CheckReagents Are reagents pure? CheckConditions->CheckReagents Yes OptimizeTemp Increase temperature CheckConditions->OptimizeTemp No ChangeSolventBase Try different solvent/base combination CheckConditions->ChangeSolventBase Still Low Yield PurifyReagents Use fresh/purified boronic acid CheckReagents->PurifyReagents No Success Improved Yield CheckReagents->Success Yes ReplaceCatalyst->Success OptimizeTemp->Success ChangeSolventBase->Success PurifyReagents->Success

Caption: Troubleshooting logic for the Suzuki-Miyaura coupling step.

References

poor solubility of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing in vitro solubility issues with 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a synthetic purine derivative. Like many purine analogs with halogenated phenyl groups, it is a hydrophobic molecule, which often leads to poor solubility in aqueous solutions commonly used for in vitro experiments, such as cell culture media and phosphate-buffered saline (PBS).[1][2] This poor solubility can lead to compound precipitation, resulting in inaccurate and irreproducible experimental results.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

For hydrophobic compounds like this compound, it is recommended to prepare a high-concentration stock solution in an organic solvent.[4] Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[4][5]

Q3: What is the maximum concentration of DMSO that can be used in my cell-based assay?

The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can be toxic to cells. Ideally, the final DMSO concentration should be below 0.5%, and for some sensitive cell lines, it may need to be as low as 0.1%.[4] It is crucial to include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO as the treatment groups.[4]

Q4: Can I dissolve the compound directly in cell culture medium or PBS?

Directly dissolving this compound in aqueous solutions is generally not recommended due to its poor aqueous solubility.[1] This approach will likely result in incomplete dissolution and the formation of a precipitate.[1]

Troubleshooting Poor Solubility

Issue: I observed a precipitate when I diluted my DMSO stock solution of this compound into my aqueous assay buffer.

This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1][4]

Troubleshooting Workflow

G start Precipitation Observed step1 Optimize Final DMSO Concentration (aim for <0.5%) start->step1 step2 Employ Step-wise Dilution step1->step2 If precipitation persists step3 Gentle Warming & Vortexing step2->step3 If precipitation persists step4 Modify Buffer Composition (e.g., adjust pH) step3->step4 If precipitation persists step5 Incorporate Solubilizing Agents step4->step5 If precipitation persists end Compound Solubilized step5->end Successful

Caption: A stepwise workflow for troubleshooting the precipitation of this compound in aqueous solutions.

Detailed Troubleshooting Steps
  • Optimize Final DMSO Concentration: Prepare a more concentrated stock solution in DMSO. This will allow you to use a smaller volume to achieve the desired final concentration of the compound in your assay, thereby keeping the final DMSO concentration low.[4]

  • Employ Step-wise Dilution: Instead of diluting the DMSO stock directly into the final volume of your aqueous buffer, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of the buffer with vigorous vortexing, and then add this intermediate dilution to the final volume.[4]

  • Gentle Warming and Mixing: Ensure that all components (DMSO stock, buffer) are at the same temperature before mixing. Gentle warming of the final solution (e.g., to 37°C) may help improve solubility.[4][5] Vigorous vortexing or rapid pipetting can also help prevent localized high concentrations that lead to precipitation.[4]

  • Modify Buffer Composition: The pH and salt concentration of your buffer can influence the solubility of your compound.[1] If your experimental design allows, you can test slight variations in the buffer's pH.

  • Incorporate Solubilizing Agents: Consider the use of excipients to enhance aqueous solubility.[6][7] These should be tested for compatibility with your assay.

    • Cyclodextrins: These can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4]

    • Surfactants: Non-ionic surfactants can be used to improve solubility.[8]

    • Co-solvents: Water-miscible organic solvents like ethanol or propylene glycol can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[6][9]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of 100% cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary.[5]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Kinetic Solubility Assay

This assay helps determine the approximate solubility of your compound in a specific aqueous buffer.

  • Prepare a series of dilutions of your compound in 100% DMSO in a 96-well plate.

  • In a separate 96-well plate, add your aqueous assay buffer.

  • Transfer a small volume of the DMSO dilutions to the corresponding wells of the buffer plate. The final DMSO concentration should be consistent across all wells and match what you would use in your main experiment (e.g., 0.5%).

  • Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader at a wavelength of approximately 600 nm or visually inspect for precipitation.[5]

  • The highest concentration that remains clear is the approximate kinetic solubility of this compound in your specific buffer.

Quantitative Data

Specific experimental solubility data for this compound is not widely available in the literature. Researchers are encouraged to perform their own solubility tests. The following table can be used to record your experimental findings.

Solvent/Buffer SystemTemperature (°C)Maximum Soluble ConcentrationObservations
100% DMSO25Enter your data
100% Ethanol25Enter your data
PBS (pH 7.4) with 0.5% DMSO25Enter your data
Cell Culture Medium with 0.5% DMSO37Enter your data
Add other systems as tested

Potential Signaling Pathway Involvement

Purine derivatives are known to modulate various signaling pathways, often acting as inhibitors of kinases involved in cell proliferation and survival.[1][4][6][9] Based on the activity of similar compounds, this compound may potentially inhibit pathways such as the PI3K/AKT/mTOR pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 EIF4E eIF4E mTORC1->EIF4E Proliferation Cell Proliferation & Survival EIF4E->Proliferation Compound 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine Compound->mTORC1 Potential Inhibition

Caption: A potential signaling pathway (PI3K/AKT/mTOR) that may be inhibited by this compound.

References

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are susceptibility to hydrolysis, photodecomposition, and potential reactions with nucleophiles. The purine ring system can be prone to hydrolytic cleavage, especially under non-neutral pH conditions. The bromine atom at the 6-position is expected to be reactive towards nucleophilic substitution. Furthermore, like many purine analogs, the compound may exhibit sensitivity to light.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the solid compound at 2-8°C in a desiccated environment. If the compound is in solution, it should be stored frozen (-20°C or -80°C) and protected from light. Aliquoting the solution can help avoid repeated freeze-thaw cycles.

Q3: My experimental results are inconsistent. Could this be related to the stability of the compound?

A3: Yes, inconsistent results in biological assays or analytical measurements can often be attributed to compound instability.[1] Degradation of the compound over the course of an experiment can lead to a lower effective concentration and the formation of unknown byproducts with potential off-target effects. It is crucial to assess the stability of the compound under your specific experimental conditions (e.g., in cell culture media at 37°C).[1]

Q4: How can I assess the solubility of this compound in my experimental buffer?

A4: You can perform a kinetic or thermodynamic solubility test.[2][3][4] A common method involves preparing a high-concentration stock solution in an organic solvent like DMSO and then serially diluting it into your aqueous buffer.[4] The solubility limit can be determined by observing precipitation, often measured by nephelometry or by analyzing the concentration of the dissolved compound in the filtrate/supernatant via UV spectroscopy or HPLC.[2][4][5]

Troubleshooting Guides

Issue 1: Unexpected or Discrepant Biological Activity
Possible Cause Troubleshooting Steps
Compound Degradation in Assay Medium 1. Perform a stability study: Incubate the compound in your assay medium under the exact experimental conditions (temperature, CO2, etc.) for the duration of the assay. 2. Analyze for degradation: At various time points, take aliquots and analyze by HPLC to quantify the parent compound and detect any degradation products.[1] 3. Optimize formulation: If degradation is observed, consider preparing fresh solutions for each experiment, reducing the incubation time if possible, or evaluating the use of stabilizing excipients.
Low Solubility Leading to Precipitation 1. Determine the kinetic solubility: Follow a standard protocol to determine the solubility limit in your specific buffer. 2. Visual inspection: Before use, visually inspect solutions for any precipitate, especially after dilution from a stock solution. 3. Adjust concentration or solvent: Ensure the final concentration in your assay is well below the measured solubility limit. If necessary, adjust the concentration of the organic co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system (typically ≤0.5%).
Formation of Active Metabolites/Degradants 1. Characterize degradation products: If significant degradation is observed, use techniques like LC-MS to identify the major degradants. 2. Test degradant activity: If possible, synthesize or isolate the degradation products and test their activity in your assay to determine if they contribute to the observed biological effects.
Issue 2: Poor Reproducibility in Analytical Measurements (HPLC, LC-MS)
Possible Cause Troubleshooting Steps
On-Column or In-Injector Degradation 1. Vary injection and column temperature: Lowering the temperature of the autosampler and column may reduce degradation of thermally labile compounds. 2. Modify mobile phase pH: The pH of the mobile phase can influence the stability of the compound during analysis. Experiment with different pH values to find optimal conditions. 3. Use a shorter analysis time: A faster gradient may reduce the time the compound spends on the column and minimize the opportunity for degradation.
Photodegradation in the Autosampler 1. Use amber or light-blocking vials: Protect the samples from light exposure while in the autosampler tray. 2. Minimize sample exposure time: Program the sequence to run as soon as possible after the samples are loaded.
Adsorption to Vials or Tubing 1. Test different vial types: Use polypropylene or silanized glass vials to minimize adsorption of hydrophobic compounds. 2. Prime the system: Before running your samples, inject a high-concentration standard to saturate any active sites in the HPLC system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.[6][7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H2O2. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8][9] A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.

4. Data Presentation:

Table 1: Example Data from Forced Degradation Study

Stress Condition% Assay of Parent Compound% Total ImpuritiesNo. of Degradation Products
0.1 M HCl, 60°C, 24h85.214.83
0.1 M NaOH, 60°C, 24h70.529.54
3% H2O2, RT, 24h92.17.92
Heat (Solid), 105°C, 24h99.50.51
Heat (Solution), 60°C, 24h98.21.81
Light (ICH Q1B)90.39.72
Protocol 2: HPLC Method for Stability Assessment

This protocol provides a general reverse-phase HPLC method for assessing the stability of this compound.

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a linear gradient (e.g., 10% to 90% B over 20 minutes) to separate the parent compound from potential degradants.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the compound). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dissolve samples from the stability/degradation studies in the initial mobile phase composition to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining and the area percentage of each degradation product.

  • Peak purity analysis should be performed to ensure the main peak does not co-elute with any impurities.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock Solution samples Prepare Samples under Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->samples neutralize Neutralize Acid/Base Samples samples->neutralize hplc Analyze by Stability-Indicating HPLC-UV/PDA neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms quantify Quantify Parent Compound and Impurities lcms->quantify pathway Elucidate Degradation Pathway quantify->pathway

Caption: Workflow for Forced Degradation Study.

troubleshooting_logic cluster_stability Stability Issues cluster_analytical Analytical Issues start Inconsistent Experimental Results check_stability Assess Compound Stability in Assay Medium start->check_stability check_solubility Determine Solubility in Buffer start->check_solubility check_method Optimize HPLC Method (Temp, pH) start->check_method check_adsorption Investigate Adsorption to Surfaces start->check_adsorption degradation Degradation Observed? check_stability->degradation precipitation Precipitation Observed? check_solubility->precipitation optimize_formulation Optimize Formulation/ Assay Conditions degradation->optimize_formulation Yes no_issue1 Stability is not the issue degradation->no_issue1 No adjust_concentration Adjust Concentration/ Co-solvent precipitation->adjust_concentration Yes no_issue2 Solubility is not the issue precipitation->no_issue2 No

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. Our aim is to help you mitigate the formation of byproducts and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, which typically proceeds via the Traube purine synthesis, involving the condensation of 4,5-diamino-6-bromopyrimidine with 2,6-dichlorobenzaldehyde.

Problem 1: Low Yield of the Final Product

Potential CauseSuggested ActionExpected Outcome
Incomplete Cyclization: The reaction may stall at the intermediate Schiff base stage.1. Increase Reaction Temperature: Gradually increase the temperature in increments of 10°C, monitoring the reaction progress by TLC. 2. Add a Catalyst: Introduce a catalytic amount of a Lewis acid (e.g., p-toluenesulfonic acid) to promote the cyclization step.[1] 3. Extend Reaction Time: Allow the reaction to proceed for a longer duration, checking for product formation periodically.Complete conversion of the intermediate to the desired purine, leading to a higher yield.
Poor Quality of Starting Materials: Impurities in 4,5-diamino-6-bromopyrimidine or 2,6-dichlorobenzaldehyde can inhibit the reaction.1. Purify Starting Materials: Recrystallize 4,5-diamino-6-bromopyrimidine and distill or recrystallize 2,6-dichlorobenzaldehyde before use. 2. Verify Purity: Confirm the purity of starting materials using NMR, GC-MS, or melting point analysis.A cleaner reaction with fewer side products and an improved yield of the target compound.
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction efficiency.1. Solvent Optimization: Experiment with different solvents. While DMF is common, other high-boiling polar aprotic solvents could be tested. 2. Temperature Optimization: Conduct small-scale trials at various temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition.[1]Identification of the most effective solvent and temperature for maximizing the product yield.

Problem 2: Presence of Significant Byproducts in the Final Product Mixture

Potential CauseSuggested ActionExpected Outcome
Formation of an Uncyclized Schiff Base Intermediate: The condensation product of the diamine and aldehyde may not fully cyclize to form the purine ring.1. Post-Reaction Acid Treatment: After the initial reaction period, add a mild acid and continue heating to drive the cyclization to completion. 2. Use of a Dehydrating Agent: Incorporate a dehydrating agent, such as molecular sieves, to remove water formed during the reaction, which can favor the cyclization equilibrium.Reduction or elimination of the Schiff base byproduct, resulting in a cleaner product mixture.
Side Reactions of 2,6-Dichlorobenzaldehyde: The aldehyde may undergo self-condensation or other side reactions under the reaction conditions.1. Control Stoichiometry: Use a slight excess of the diaminopyrimidine to ensure the aldehyde is consumed in the desired reaction. 2. Slow Addition of Aldehyde: Add the 2,6-dichlorobenzaldehyde solution dropwise to the heated diaminopyrimidine solution to maintain a low instantaneous concentration of the aldehyde.Minimized formation of aldehyde-derived byproducts.
Formation of N-Oxide Byproducts: Oxidation of the purine nitrogen atoms can occur, especially if the reaction is exposed to air at high temperatures.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation.Prevention of N-oxide byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key steps?

A1: The most prevalent method is the Traube purine synthesis.[2][3][4] This involves two main stages:

  • Synthesis of the Precursor: Preparation of 4,5-diamino-6-bromopyrimidine. This is a critical step as the purity of this intermediate directly impacts the final reaction.

  • Condensation and Cyclization: Reaction of 4,5-diamino-6-bromopyrimidine with 2,6-dichlorobenzaldehyde, followed by cyclization to form the imidazole ring of the purine.

Q2: My reaction seems to stop at the Schiff base intermediate. How can I push the reaction to completion?

A2: The formation of a stable Schiff base is a common issue. To promote the final cyclization, you can try increasing the reaction temperature, extending the reaction time, or adding a catalytic amount of an acid like p-toluenesulfonic acid to facilitate the ring-closing dehydration.[1]

Q3: I am observing multiple spots on my TLC even after the reaction is complete. What could these be?

A3: Besides the desired product and unreacted starting materials, common impurities include the uncyclized Schiff base intermediate, byproducts from the self-condensation of 2,6-dichlorobenzaldehyde, and potentially N-oxide derivatives of the purine product if the reaction was exposed to oxygen at high temperatures.

Q4: What purification methods are most effective for isolating the final product?

A4: Purification can often be challenging. Column chromatography on silica gel is a common and effective method.[1] Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product. The choice of solvent for recrystallization will depend on the polarity of the final compound and impurities.

Q5: Are there alternative catalysts I can use for the condensation step?

A5: While the Traube synthesis is often performed under thermal conditions with or without an acid catalyst, other catalysts can be explored. For related syntheses of 8-arylpurines, various catalysts have been employed, and their effectiveness can be reaction-specific. It is advisable to conduct small-scale screening experiments to identify the optimal catalyst for this particular transformation.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 8-Arylpurine Analogs

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-TsOH-DMF8012Not Specified[1]
-Cs₂CO₃Water1001564-98[5]
--Formic Acid100+1.565-75[2]
Pd(OAc)₂ / XantphosCs₂CO₃Toluene100190[6]

Note: Yields are for analogous 8-arylpurine syntheses and may vary for the target molecule.

Experimental Protocols

Protocol 1: Synthesis of 4,5-diamino-6-bromopyrimidine (Illustrative)

This is a general procedure and may require optimization.

  • Nitrosation: To a stirred solution of 4-amino-6-bromopyrimidine in acetic acid, add a solution of sodium nitrite in water dropwise at 0-5°C.

  • Stir the mixture at this temperature for 1-2 hours. The formation of the 5-nitroso intermediate can be monitored by TLC.

  • Reduction: To the reaction mixture containing the 5-nitroso compound, add a reducing agent such as sodium dithionite or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Monitor the reduction by TLC until the starting nitroso compound is consumed.

  • Work-up: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4,5-diamino-6-bromopyrimidine.

Protocol 2: Synthesis of this compound (Traube Synthesis)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,5-diamino-6-bromopyrimidine (1.0 eq) in a suitable solvent such as DMF.

  • Add 2,6-dichlorobenzaldehyde (1.0-1.2 eq) to the solution.

  • Optionally, add a catalytic amount of p-toluenesulfonic acid (0.1 eq).[1]

  • Reaction: Heat the reaction mixture to 80-120°C and stir for 6-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol or another suitable solvent to remove soluble impurities.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Traube Condensation 4-amino-6-bromopyrimidine 4-amino-6-bromopyrimidine 4,5-diamino-6-bromopyrimidine 4,5-diamino-6-bromopyrimidine 4-amino-6-bromopyrimidine->4,5-diamino-6-bromopyrimidine  Nitrosation & Reduction   Schiff_Base_Intermediate Schiff Base Intermediate 4,5-diamino-6-bromopyrimidine->Schiff_Base_Intermediate Condensation 2,6-dichlorobenzaldehyde 2,6-dichlorobenzaldehyde 2,6-dichlorobenzaldehyde->Schiff_Base_Intermediate Final_Product This compound Schiff_Base_Intermediate->Final_Product Cyclization (Heat, Catalyst)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Intermediate Check for Stable Schiff Base Intermediate Start->Check_Intermediate Optimize_Conditions Optimize Reaction Conditions Start->Optimize_Conditions Purify_Start Purify Starting Materials Check_Purity->Purify_Start Impure Force_Cyclization Increase Temp / Add Catalyst / Extend Time Check_Intermediate->Force_Cyclization Present Adjust_Solvent_Temp Vary Solvent and Temperature Optimize_Conditions->Adjust_Solvent_Temp Success Improved Yield and Purity Purify_Start->Success Force_Cyclization->Success Adjust_Solvent_Temp->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

Q2: How should I store this compound?

A2: For long-term storage, the solid compound should be stored at -20°C.[1] Stock solutions in anhydrous organic solvents should be stored at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles. Some suppliers recommend cold-chain transportation for this product.[2]

Q3: What are the expected off-target effects of this compound?

A3: Due to the purine scaffold, this compound has the potential to interact with a wide range of biological targets, including kinases, polymerases, and other ATP-binding proteins. The dichlorophenyl group may also contribute to non-specific interactions. It is crucial to perform comprehensive selectivity profiling against a panel of relevant enzymes to assess potential off-target activities.

Troubleshooting Guide

Synthesis & Purification Issues

Q4: I am having trouble with the synthesis of this compound, specifically the final bromination step. What could be the issue?

A4: Difficulty in the bromination of the C8 position of a purine ring can arise from several factors. The reactivity of the purine core can be influenced by the substituents at other positions. Here are some troubleshooting steps:

  • Reaction Conditions: Ensure your reaction is performed under anhydrous conditions if using a non-aqueous solvent. The choice of brominating agent and solvent system is critical. Consider using a milder brominating agent if you are observing decomposition.

  • Starting Material Purity: Verify the purity of your starting material, 8-(2,6-dichlorophenyl)-9H-purine, as impurities can interfere with the reaction.

  • Alternative Methods: If direct bromination is not yielding the desired product, consider alternative synthetic routes.

Experimental Protocol: General Synthesis of 8-Substituted Purines

A common route to synthesize 8-substituted purines involves the condensation of a substituted pyrimidine with an appropriate reagent. While a specific protocol for this compound is not detailed in the provided results, a general procedure for a related synthesis is as follows:

  • Starting Material: 4,6-dichloro-5-nitropyrimidine.

  • Step 1: React with an appropriate amine to introduce the desired substituent at one of the chloro positions.

  • Step 2: Reduction of the nitro group to an amino group.

  • Step 3: Cyclization with a suitable reagent to form the purine ring.

  • Step 4: Halogenation at the desired position on the purine ring.

Q5: My purified this compound shows multiple spots on TLC even after column chromatography. What should I do?

A5: Multiple spots on TLC after purification could indicate product degradation, the presence of isomers, or insufficient separation.

  • Product Stability: Halogenated purines can be sensitive to light and temperature. Ensure you are handling the compound under appropriate conditions.

  • Isomers: Positional isomers can be difficult to separate. Consider using a different solvent system for your chromatography or employing an alternative purification technique like preparative HPLC.

  • Re-crystallization: If the impurities are minor, re-crystallization from a suitable solvent system might help in obtaining a pure product.

Biological Assay Issues

Q6: I am observing lower than expected potency in my biological assay. What are the possible reasons?

A6: Lower than expected potency can be due to several factors related to the compound itself or the assay conditions.

Potential Cause Troubleshooting Step
Inaccurate Concentration Verify the concentration of your stock solution using a reliable method like UV-Vis spectroscopy or NMR with an internal standard.
Compound Precipitation Ensure the compound remains soluble in your final assay buffer at the tested concentrations. Visually inspect for any precipitation.
Compound Degradation Test the stability of the compound in your assay buffer over the time course of the experiment.
Assay Interference The compound might be interfering with the assay components (e.g., fluorescence quenching, enzyme inhibition). Run appropriate controls to rule out assay artifacts.

Q7: The compound is showing high cytotoxicity in my cell-based assays, which is not correlated with its intended target inhibition. What could be the cause?

A7: High, non-specific cytotoxicity can be a significant issue.

  • Off-Target Effects: As mentioned, purine analogs can have numerous off-target effects. Consider screening the compound against a panel of common cytotoxicity targets.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your cell line.

  • Compound Purity: Impurities from the synthesis could be contributing to the observed cytotoxicity. Re-purify the compound if necessary.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Assays synthesis Synthesis of This compound purification Purification (Column Chromatography / HPLC) synthesis->purification characterization Characterization (NMR, MS, Purity Analysis) purification->characterization stock Stock Solution Preparation (e.g., in DMSO) characterization->stock Pure Compound in_vitro In Vitro Assay (e.g., Kinase Inhibition) stock->in_vitro cell_based Cell-Based Assay (e.g., Cytotoxicity, Target Engagement) stock->cell_based

Caption: General experimental workflow for synthesis and biological evaluation.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response inhibitor This compound inhibitor->kinase1

References

Technical Support Center: Synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine, a key intermediate in the development of various therapeutic agents.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause Suggested Solution
Low to No Product Formation Ineffective catalyst activation or catalyst poisoning.Ensure the use of a pre-activated palladium catalyst or that the reaction conditions are suitable for in-situ activation. Avoid reagents with potential catalyst poisons like sulfur-containing compounds.
Low reactivity of starting materials.Consider using a more reactive starting material, such as substituting a chloro- leaving group with a bromo- or iodo- group on the purine precursor.[1][2]
Incorrect reaction temperature.Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also lead to decomposition. A Design of Experiments (DoE) approach can be beneficial in finding the optimal temperature.[3]
Inappropriate solvent.The choice of solvent is critical. Less polar solvents like THF, 2-MeTHF, or ethyl acetate have been shown to improve selectivity in similar purine syntheses.[4] Avoid high-impact solvents like 1,4-dioxane if possible.[5]
Formation of Multiple Byproducts Side reactions due to reactive intermediates.Adjust the reaction stoichiometry. Reducing the excess of any single reagent can minimize side product formation.[5]
Cross-coupling with solvent or other reagents.Select an inert solvent that does not participate in the reaction. Ensure all reagents are pure and free from contaminants.
Isomerization of the product.The choice of solvent and temperature can influence the regioselectivity of reactions on the purine ring. Experiment with different solvents to favor the desired isomer.[4]
Difficulty in Product Purification Co-elution with starting materials or byproducts.Optimize the purification method. This may involve trying different solvent systems for column chromatography or considering alternative purification techniques like recrystallization or preparative HPLC.
Product instability.Handle the product under an inert atmosphere if it is sensitive to air or moisture. Store at low temperatures to prevent degradation.
Poor Yield Suboptimal reaction conditions.A systematic optimization of reaction parameters using a Design of Experiments (DoE) approach can help identify the ideal conditions for maximizing yield.[3][6] This includes catalyst loading, ligand choice, base, solvent, and temperature.
Inefficient catalyst system.Screen different palladium catalysts and phosphine ligands. Sterically hindered biarylphosphine ligands have shown success in similar cross-coupling reactions.[7]
Presence of water or oxygen.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis typically involves a multi-step process starting from a substituted pyrimidine. A common route includes the construction of the purine ring system, followed by halogenation at the 6- and 8-positions, and finally, a Suzuki or Stille coupling to introduce the 2,6-dichlorophenyl group at the 8-position. An alternative is to introduce the aryl group at an earlier stage.

Q2: How can I improve the yield of the Suzuki coupling step to introduce the 2,6-dichlorophenyl group?

A2: To improve the yield of the Suzuki coupling, consider the following:

  • Catalyst and Ligand: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. The choice of ligand is crucial and can significantly impact the reaction's efficiency.

  • Base: The choice and concentration of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are critical. An appropriate base facilitates the transmetalation step.

  • Solvent: A mixture of solvents, such as toluene/water or dioxane/water, is often used. The ratio can be optimized.

  • Temperature: The reaction temperature should be carefully controlled to ensure a reasonable reaction rate without causing degradation of reactants or products.

Q3: Are there any alternatives to palladium-catalyzed cross-coupling reactions?

A3: While palladium-catalyzed reactions are common, other methods like nucleophilic aromatic substitution (SNAr) could be explored, depending on the specific precursors.[1][5] However, for constructing the C-C bond between the purine and the dichlorophenyl ring, a transition-metal-catalyzed cross-coupling reaction is generally the most efficient method.

Q4: What are the key safety precautions to take during this synthesis?

A4: The synthesis involves hazardous materials. Always work in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts can be pyrophoric, and many organic solvents are flammable. Halogenated compounds and reagents can be toxic and should be handled with care. Review the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-6-chloro-9H-purine (Precursor)

This protocol describes a common method for the synthesis of the key precursor, 8-Bromo-6-chloro-9H-purine.

  • Starting Material: 6-Chloropurine.

  • Reagents: Bromine, aqueous medium.

  • Procedure: a. Dissolve 6-chloropurine in an aqueous medium. b. Slowly add bromine to the solution at a controlled temperature. c. Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS). d. Quench the excess bromine with a suitable reagent (e.g., sodium thiosulfate solution). e. Isolate the product by filtration, wash with water, and dry under vacuum. f. The crude product can be purified by recrystallization.[8]

Protocol 2: Suzuki Coupling for the Synthesis of this compound

This protocol outlines a general procedure for the Suzuki coupling reaction.

  • Starting Materials: 8-Bromo-6-chloro-9H-purine, (2,6-dichlorophenyl)boronic acid.

  • Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure: a. To an oven-dried flask under an inert atmosphere, add 8-Bromo-6-chloro-9H-purine, (2,6-dichlorophenyl)boronic acid, and the base. b. Add the palladium catalyst. c. Add the degassed solvent mixture. d. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS). e. Cool the reaction mixture to room temperature. f. Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_coupling Suzuki Coupling start 6-Chloropurine step1 Bromination start->step1 product1 8-Bromo-6-chloro-9H-purine step1->product1 start2 8-Bromo-6-chloro-9H-purine + (2,6-dichlorophenyl)boronic acid product1->start2 Use as starting material step2 Pd Catalyst, Base, Solvent, Heat start2->step2 product2 This compound step2->product2

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions start Low Yield Issue q1 Is catalyst active? start->q1 q2 Is ligand optimal? start->q2 q3 Is temperature optimal? start->q3 q4 Is solvent appropriate? start->q4 s1 Use pre-catalyst or optimize activation q1->s1 s2 Screen different phosphine ligands q2->s2 s3 Perform DoE for temperature optimization q3->s3 s4 Test alternative solvents (e.g., THF, 2-MeTHF) q4->s4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential sources of variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a synthetic heterocyclic compound belonging to the purine class. Its structure, featuring a substituted phenyl group at the C8 position and a bromine atom at the C6 position, suggests its likely application as a small molecule inhibitor, potentially targeting protein kinases. The bromine at the C6 position is a common feature in precursors for kinase inhibitors, often displaced to introduce other functional groups.

Q2: I am observing a significant difference in potency (e.g., IC50) between my biochemical and cell-based assays. What are the common causes for this discrepancy?

A2: Discrepancies between biochemical and cell-based assay results are common and can stem from several factors:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration.

  • ATP Concentration: Biochemical kinase assays are often run at ATP concentrations near the Michaelis constant (Km) of the enzyme. In contrast, intracellular ATP levels are much higher, which can lead to increased competition for ATP-competitive inhibitors and a higher apparent IC50 in cells.

  • Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.

  • Protein Binding: In cellular environments, the compound can bind to plasma proteins in the media or other intracellular proteins, reducing the free fraction available to engage the target.

  • Compound Stability: The compound may be metabolized or degraded by cellular enzymes, leading to a lower active concentration over the course of the experiment.

Q3: My compound solution appears cloudy, or I see a precipitate after diluting my DMSO stock into aqueous buffer/media. How can I resolve this?

A3: This is likely due to the poor aqueous solubility of the compound, a common issue with purine analogs. Here are some solutions:

  • Optimize Dilution Technique: Pre-warm your aqueous buffer or cell culture medium to 37°C. Add the DMSO stock solution dropwise while gently vortexing or swirling to ensure rapid and even dispersion.[1]

  • Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can involve an intermediate dilution in a smaller volume before adding it to the final volume.[1]

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.1%) to avoid solvent-induced precipitation and cellular toxicity.[1]

  • Check for pH Dependence: The solubility of some purine compounds can be pH-dependent. Ensure the pH of your final solution is within a range that favors solubility.[1]

Q4: I'm concerned about off-target effects. How can I validate that the observed phenotype is due to the inhibition of my target of interest?

A4: Validating on-target effects is crucial. Here are several recommended strategies:

  • Use a Structurally Unrelated Inhibitor: Corroborate your results with a second inhibitor that targets the same protein but has a different chemical scaffold.

  • Employ a Negative Control Analog: If available, use a structurally similar but biologically inactive analog of your compound.

  • Genetic Target Knockdown: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. The resulting phenotype should mimic the effect of the inhibitor.

  • Rescue Experiments: Overexpress a version of the target protein that is resistant to the inhibitor. If this reverses the effect of the compound, it strongly supports an on-target mechanism.

  • Direct Target Engagement Assays: Use methods like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its intended target within the cell.

Troubleshooting Guides

Issue 1: High Experimental Variability and Poor Reproducibility
Potential Cause Explanation Recommended Solution
Compound Aggregation At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition and steep, non-saturating dose-response curves.1. Visually inspect the compound in solution for any signs of cloudiness or precipitate. 2. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in biochemical assay buffers. 3. Perform dynamic light scattering (DLS) to check for aggregation.
Inconsistent Solution Preparation Errors in serial dilutions or incomplete dissolution of the compound stock can lead to significant variability in final concentrations.1. Always prepare fresh dilutions from a concentrated DMSO stock for each experiment. 2. Ensure the DMSO stock is fully dissolved before making dilutions. Gentle warming and vortexing can help. 3. Use calibrated pipettes and proper pipetting techniques.
Variable Cell Culture Conditions Changes in cell passage number, confluency, or media components can alter cellular responses to the inhibitor.1. Use cells within a consistent and narrow range of passage numbers. 2. Seed cells at a consistent density to ensure similar confluency at the time of treatment. 3. Use the same batch of serum and media for a set of comparative experiments.
Impurity of Compound The purity of the synthesized compound can affect its activity. Starting materials or by-products from the synthesis could have biological activity.1. Verify the purity of the compound using methods like HPLC and LC-MS. 2. If possible, obtain the compound from a reputable commercial supplier that provides a certificate of analysis.
Issue 2: Interpreting Kinase Inhibition Data
Observation Potential Interpretation Next Steps
High Potency in Biochemical Assay, Low Potency in Cellular Assay As discussed in the FAQs, this often points to poor cell permeability, efflux, or high protein binding.1. Perform a cell permeability assay (e.g., PAMPA). 2. Use cell lines that overexpress efflux pumps to test for substrate activity. 3. Measure target engagement in cells using an assay like CETSA.
Potency Varies with ATP Concentration in Biochemical Assay This is characteristic of an ATP-competitive inhibitor.1. Determine the mechanism of inhibition (e.g., using Lineweaver-Burk plots) to confirm ATP competition. 2. Always report the ATP concentration used in your assay, especially when comparing IC50 values.
Inhibition is Observed in Unrelated Cell Lines The compound may be targeting a common essential pathway, or the effect could be due to general cytotoxicity.1. Perform a broad kinase panel screen to identify potential off-targets. 2. Conduct a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to distinguish targeted anti-proliferative effects from general toxicity.

Quantitative Data Summary

Disclaimer: The following data is representative for a generic purine-based kinase inhibitor and is provided for illustrative purposes only. Actual experimental values for this compound may differ.

Table 1: Comparative Potency Data

Assay TypeTarget KinaseConditionIC50 (nM)
BiochemicalKinase X10 µM ATP15
BiochemicalKinase X1 mM ATP250
Cell-basedCell Line A72h incubation850
Cell-basedCell Line B (P-gp overexpressing)72h incubation>10,000

Table 2: Physicochemical Properties

PropertyValueMethod
Molecular Weight344.03 g/mol Calculated
LogP3.8Calculated
Aqueous Solubility (pH 7.4)<1 µg/mLExperimental (nephelometry)
DMSO Solubility>50 mg/mLExperimental

Experimental Protocols

Protocol 1: General Kinase Activity Assay (Biochemical)
  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100).

    • Prepare a 4X solution of the peptide substrate in kinase buffer.

    • Prepare a 4X solution of ATP in kinase buffer at the desired concentration.

    • Perform serial dilutions of the inhibitor in 100% DMSO, followed by an intermediate dilution in 1X kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the inhibitor dilution to the wells of a 384-well plate.

    • Add 10 µL of a 2X kinase enzyme solution in kinase buffer and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a pre-mixed 4X substrate/ATP solution.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and detect the signal using an appropriate method (e.g., for ADP-Glo™, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to high (DMSO vehicle) and low (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Cell Proliferation Assay (Cell-based)
  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in fresh culture medium.

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) in 100 µL of medium.

    • Allow cells to attach by incubating overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the inhibitor in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to vehicle-treated (100% viability) and no-cell (0% viability) controls.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the curve to determine the GI50/IC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_validation Validation Studies Compound Compound Stock (in DMSO) Biochem Biochemical Assay Compound->Biochem Dilution in Buffer Cellular Cell-based Assay Compound->Cellular Dilution in Media Cells Cell Culture Cells->Cellular IC50 IC50 Determination Biochem->IC50 Cellular->IC50 Validate On-Target Validation IC50->Validate CETSA CETSA Validate->CETSA Knockdown siRNA/CRISPR Validate->Knockdown

Caption: General experimental workflow for inhibitor characterization.

troubleshooting_flowchart Start Start: Inconsistent Results CheckCompound Check Compound Solubility/Aggregation Start->CheckCompound IsSoluble Is solution clear at assay concentration? CheckCompound->IsSoluble OptimizeSol Optimize Dilution Protocol (e.g., pre-warm media, serial dilution) IsSoluble->OptimizeSol No CheckAssay Review Assay Protocol (Pipetting, Reagents, Controls) IsSoluble->CheckAssay Yes OptimizeSol->CheckCompound IsProtocolOK Is protocol robust? CheckAssay->IsProtocolOK RefineProtocol Refine Protocol: Calibrate pipettes, use fresh reagents IsProtocolOK->RefineProtocol No CheckCells Evaluate Cell Health & Consistency IsProtocolOK->CheckCells Yes RefineProtocol->CheckAssay AreCellsOK Consistent passage # & confluency? CheckCells->AreCellsOK StandardizeCulture Standardize Cell Culture Technique AreCellsOK->StandardizeCulture No End Reproducible Results AreCellsOK->End Yes StandardizeCulture->CheckCells

Caption: Troubleshooting flowchart for experimental variability.

kinase_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) KinaseX Target Kinase X (e.g., SRC) RTK->KinaseX Activates Inhibitor 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine Inhibitor->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream

Caption: A generic kinase signaling pathway showing a point of inhibition.

References

Validation & Comparative

Unveiling the Anticancer Potential of Substituted Purines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A recent study by Polat et al. (2023) systematically synthesized and evaluated a series of 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives for their in vitro anticancer activity.[1] This research highlights the potential of substitutions at the C6, C8, and N9 positions of the purine scaffold in modulating cytotoxic potency.

Comparative Cytotoxic Activity

The cytotoxic activity of the synthesized purine analogs was evaluated against a panel of human cancer cell lines, including hepatocellular carcinoma (Huh7), colon carcinoma (HCT116), and breast adenocarcinoma (MCF7). The results, summarized in the table below, demonstrate that several of the novel purine derivatives exhibit significant cytotoxic activity, in some cases surpassing that of the established anticancer drug 5-Fluorouracil (5-FU).

CompoundHuh7 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF7 IC₅₀ (µM)
Compound 5 17.9>40>40
Compound 6 14.225.433.7
Compound 7 24.1>40>40
Compound 8 23.631.8>40
Compound 9 27.5>40>40
Compound 10 33.1>40>40
Compound 11 >40>40>40
5-Fluorouracil (5-FU) 30.65.211.5

Data extracted from Polat et al. (2023).[1]

Notably, compounds 5 and 6 , which feature a phenylpiperazine and a p-tolylpiperazine substituent at the C6 position, respectively, displayed the most potent cytotoxic activity against the Huh7 cell line, with IC₅₀ values of 17.9 µM and 14.2 µM.[1] This suggests that the nature of the substituent at the C6 position plays a crucial role in determining the anticancer efficacy of these purine analogs.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for these novel purine analogs is still under investigation, the broader class of purine analogs is known to exert its anticancer effects through various mechanisms. These include the inhibition of key enzymes involved in DNA and RNA synthesis, induction of apoptosis (programmed cell death), and modulation of cellular signaling pathways critical for cancer cell proliferation and survival.[2] Many purine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]

The general mechanism of action for many cytotoxic purine analogs involves their intracellular conversion to nucleotide analogs, which can then interfere with nucleic acid synthesis. This disruption of DNA and RNA replication ultimately leads to cell cycle arrest and apoptosis.

anticancer_mechanism cluster_cell Cancer Cell Purine Analog Purine Analog Intracellular Activation Intracellular Activation Purine Analog->Intracellular Activation Nucleotide Analog Nucleotide Analog Intracellular Activation->Nucleotide Analog DNA/RNA Synthesis DNA/RNA Synthesis Nucleotide Analog->DNA/RNA Synthesis Inhibition Apoptosis Apoptosis DNA/RNA Synthesis->Apoptosis

General mechanism of cytotoxic purine analogs.

Experimental Protocols

The following is a summary of the key experimental protocol used to evaluate the cytotoxic activity of the 6,8,9-trisubstituted purine analogs, based on the methodology described by Polat et al. (2023).[1]

Cell Culture and Drug Treatment

Human cancer cell lines (Huh7, HCT116, and MCF7) were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For the cytotoxicity assay, cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The following day, cells were treated with various concentrations of the purine analogs or 5-Fluorouracil for 72 hours.

Sulforhodamine B (SRB) Assay

The cytotoxic effect of the compounds was determined using the Sulforhodamine B (SRB) assay. After the 72-hour incubation period, cells were fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C. The plates were then washed with water and air-dried. The fixed cells were stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature. Unbound dye was removed by washing with 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.

srb_assay_workflow Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Cell Fixation Cell Fixation Drug Treatment->Cell Fixation SRB Staining SRB Staining Cell Fixation->SRB Staining Absorbance Reading Absorbance Reading SRB Staining->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis

Workflow of the Sulforhodamine B (SRB) assay.

Conclusion

The exploration of novel substituted purine analogs continues to be a fruitful area of research for the discovery of new anticancer agents. The work of Polat et al. (2023) demonstrates that strategic modifications at the C6, C8, and N9 positions of the purine ring can lead to compounds with potent cytotoxic activity against various cancer cell lines.[1] While direct biological data for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine remains elusive, the comparative analysis of its structural analogs provides valuable insights into the potential of this chemical scaffold. Further investigation into the precise molecular targets and mechanisms of action of these promising compounds is warranted to guide the development of the next generation of purine-based cancer therapeutics.

References

A Comparative Analysis of Purine Analogs in Cancer Research: A Focus on 6,8-Disubstituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer drug discovery, purine analogs represent a cornerstone of therapeutic development. Their structural similarity to endogenous purines allows them to interfere with key cellular processes, leading to cytotoxic effects in rapidly proliferating cancer cells. This guide provides a comparative overview of a representative 6,8-disubstituted purine analog, benchmarked against established anticancer agents, to highlight the structure-activity relationships and therapeutic potential within this chemical class.

Due to the limited publicly available experimental data for the specific compound 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine , this guide will utilize a structurally analogous compound, 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(p-tolyl)piperazin-1-yl)-9H-purine (Compound 6 from Polat et al.) , for which detailed experimental data has been published. This compound shares key structural features, including a substituted purine core with significant moieties at the 6 and 8 positions, making it a relevant comparator for understanding the potential biological activity of this class of molecules.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of the representative purine analog and standard chemotherapeutic agents against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented.

Compound/DrugCell LineCancer TypeIC50 (µM)[1]
Representative Purine Analog Huh7Liver Cancer14.2
(Compound 6 from Polat et al.)HCT116Colon Cancer25.1
MCF7Breast Cancer31.8
5-Fluorouracil (5-FU) Huh7Liver Cancer30.6
HCT116Colon Cancer28.4
MCF7Breast Cancer35.2
Fludarabine Huh7Liver Cancer28.4
HCT116Colon Cancer> 40
MCF7Breast Cancer> 40

Experimental Protocols

The data presented in this guide was obtained through the following key experimental protocol:

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell number by staining total cellular protein with the dye sulforhodamine B.

1. Cell Culture and Seeding:

  • Human cancer cell lines (Huh7, HCT116, and MCF7) are cultured in appropriate cell culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

2. Compound Treatment:

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (representative purine analog, 5-FU, and Fludarabine).

  • The cells are then incubated for 72 hours.

3. Cell Fixation and Staining:

  • After the incubation period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • The plates are washed five times with slow-running tap water and air-dried.

  • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated for 30 minutes at room temperature.

4. Absorbance Measurement and Data Analysis:

  • Unbound SRB is removed by washing the plates five times with 1% acetic acid and air-drying.

  • The bound SRB is solubilized with 200 µL of 10 mM Tris base solution.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell growth inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Visualizing Cellular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to provide a clear visual representation of relevant pathways and workflows.

G General Mechanism of Action for Purine Analogs cluster_0 Cellular Uptake and Metabolism cluster_1 Disruption of Nucleic Acid Synthesis cluster_2 Induction of Apoptosis Purine Analog Purine Analog Metabolic Activation Metabolic Activation Purine Analog->Metabolic Activation Nucleoside transporters Triphosphate Analog Triphosphate Analog Metabolic Activation->Triphosphate Analog Cellular kinases Inhibition of DNA Polymerase Inhibition of DNA Polymerase Triphosphate Analog->Inhibition of DNA Polymerase Incorporation into DNA/RNA Incorporation into DNA/RNA Triphosphate Analog->Incorporation into DNA/RNA DNA Damage DNA Damage Inhibition of DNA Polymerase->DNA Damage DNA Strand Breaks DNA Strand Breaks Incorporation into DNA/RNA->DNA Strand Breaks Apoptosis Apoptosis DNA Damage->Apoptosis DNA Strand Breaks->Apoptosis

A simplified signaling pathway of purine analog-induced apoptosis.

Experimental Workflow for SRB Cytotoxicity Assay Start Start Cell Seeding Cell Seeding Start->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (72h) Incubation (72h) Compound Treatment->Incubation (72h) Cell Fixation (TCA) Cell Fixation (TCA) Incubation (72h)->Cell Fixation (TCA) SRB Staining SRB Staining Cell Fixation (TCA)->SRB Staining Washing Washing SRB Staining->Washing Solubilization Solubilization Washing->Solubilization Absorbance Reading (570nm) Absorbance Reading (570nm) Solubilization->Absorbance Reading (570nm) Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading (570nm)->Data Analysis (IC50) End End Data Analysis (IC50)->End

A flowchart of the Sulforhodamine B (SRB) cytotoxicity assay.

References

6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential kinase inhibitory profile of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine against a selection of established kinase inhibitors. Due to the limited publicly available experimental data specifically for this compound, this guide leverages structure-activity relationship (SAR) insights from closely related 8-arylpurine analogs and compares their reported activities with well-characterized kinase inhibitors. This approach offers a predictive overview of its potential efficacy and selectivity, providing a valuable resource for researchers interested in the development of novel kinase inhibitors.

Introduction to Purine Analogs as Kinase Inhibitors

Purine analogs have emerged as a privileged scaffold in the design of kinase inhibitors due to their structural resemblance to the endogenous ATP molecule, the primary phosphate donor in kinase-catalyzed reactions.[1][2] By mimicking the purine core of ATP, these compounds can competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity. The therapeutic potential of purine analogs has been demonstrated by the successful development of several drugs for the treatment of cancer and other diseases.[1] Modifications at the C2, C6, N7, and C8 positions of the purine ring have been extensively explored to enhance potency and selectivity against specific kinases.[3][4][5][6][7] The subject of this guide, this compound, features a bulky, electron-withdrawing dichlorophenyl group at the C8 position and a bromine atom at the C6 position, substitutions that are anticipated to influence its kinase binding profile.

Comparative Performance of 8-Arylpurine Analogs and Established Kinase Inhibitors

To contextualize the potential activity of this compound, the following table summarizes the inhibitory activities (IC50 values) of structurally related 8-arylpurine derivatives against various kinases, alongside data for established kinase inhibitors.

Compound/InhibitorTarget Kinase(s)IC50 (µM)Reference Compound(s)Target Kinase(s)IC50 (µM)
Representative 8-Arylpurine Analogs Established Kinase Inhibitors
4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl) benzoic acidCK2α4.3Roscovitine CDK20.3 (for a derivative)
[6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine]CDK20.3Seliciclib (CYC202) CDK2/cyclin E0.03
8a (an 8-arylated purine)GSK-3Data not specifiedCDK7-cyclin H1.3
8e (an 8-arylated purine)GSK-3Data not specifiedCDK9-cyclin T0.11
Compound 7 (a 2,6-substituted purine derivative)PDGFRα, PDGFRβ~36-45% inhibition at 1 µM
Compound 10 (a 2,6-substituted purine derivative)PDGFRα, PDGFRβ, Bcr-Abl1~36-45% inhibition at 1 µM

Note: The data for 8-arylpurine analogs are from studies on structurally similar compounds and are intended to provide a representative comparison.[3][4][5][8][9] The inhibitory activity of this compound is not yet publicly documented.

Experimental Protocols

The following are generalized protocols for key experiments typically used to evaluate kinase inhibitors. Specific parameters may need to be optimized for individual kinases and compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for measuring the ability of a test compound to inhibit the activity of a specific kinase in a controlled, cell-free environment.

1. Reagent Preparation:

  • Kinase Buffer: Typically contains a buffering agent (e.g., 50 mM HEPES, pH 7.5), a magnesium salt (e.g., 10 mM MgCl2), a chelating agent (e.g., 1 mM EGTA), and a non-ionic detergent (e.g., 0.01% Brij-35).[10]

  • Kinase and Substrate: Dilute the purified kinase and its specific peptide or protein substrate to their final desired concentrations in the kinase buffer.

  • Test Compound: Prepare a serial dilution of the test compound (e.g., this compound) in a suitable solvent, typically DMSO.

  • ATP Solution: Prepare a solution of ATP in kinase buffer. The concentration is often near the Km value for the specific kinase.

2. Assay Procedure:

  • Add the kinase, substrate, and test compound to the wells of a microplate (e.g., 96- or 384-well).

  • Initiate the kinase reaction by adding the ATP solution.[10]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]

  • Stop the reaction by adding a stop solution, which typically contains a high concentration of a chelating agent like EDTA.[10]

3. Detection:

  • The method of detection depends on the assay format. Common methods include:

    • Radiometric Assays: Measure the incorporation of radiolabeled phosphate (from [γ-32P]ATP or [γ-33P]ATP) into the substrate.[10]

    • Fluorescence-Based Assays: Utilize fluorescently labeled substrates or antibodies to detect phosphorylation.[11] This can include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.[11]

    • Luminescence-Based Assays: Measure the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity (e.g., Kinase-Glo® assay).

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, by fitting the data to a dose-response curve using appropriate software.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cellular signaling pathways and the logical flow of experimental procedures is crucial for understanding the context of kinase inhibition.

Kinase Inhibitor Discovery Workflow

G cluster_0 Discovery & Preclinical Target_ID Target Identification & Validation Assay_Dev Assay Development Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (HTL) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (LO) Hit_to_Lead->Lead_Opt Candidate_Selection Candidate Selection Lead_Opt->Candidate_Selection In_Vivo In Vivo Efficacy & PK/PD Candidate_Selection->In_Vivo Tox Toxicology Studies In_Vivo->Tox

Caption: A typical workflow for the discovery and preclinical development of a kinase inhibitor.

Generic Kinase Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Phosphorylation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Ligand Ligand->Receptor Inhibitor Kinase Inhibitor (e.g., 6-Bromo-8-arylpurine) Inhibitor->Kinase2

Caption: A simplified representation of a generic kinase signaling cascade and the point of intervention for a kinase inhibitor.

Conclusion

While direct experimental evidence for the kinase inhibitory activity of this compound is currently lacking in the public domain, the analysis of structurally related 8-arylpurine analogs suggests its potential as a kinase inhibitor. The presence of the 8-(2,6-dichlorophenyl) moiety is a common feature in potent kinase inhibitors, often contributing to favorable interactions within the ATP-binding pocket. Further biochemical and cellular screening of this compound is warranted to elucidate its specific kinase targets, potency, and selectivity profile. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to undertake such investigations.

References

Structure-Activity Relationship of 6-Bromo-8-Aryl-9H-Purine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted-8-phenyl-9H-purine analogs, a class of compounds with demonstrated potential as cytotoxic agents. While specific SAR studies on a series of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine analogs are not extensively available in the public domain, this guide draws upon data from closely related 6,8,9-trisubstituted purine derivatives to provide valuable insights for the rational design of novel kinase inhibitors and anticancer therapeutics. The information presented herein is based on published experimental data to facilitate objective comparison and further research.

Comparative Analysis of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of a series of 6-(4-substituted phenyl)-9-(tetrahydropyran-2-yl)-9H-purines and their deprotected analogs against a panel of human cancer cell lines. This data, adapted from the work of Kucukdumlu et al. (2017), highlights the impact of substitutions at the C-6 position of the purine core on anticancer activity.[1][2]

Compound IDR (Substitution on 6-phenyl ring)Modification at N9Huh7 (Liver) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)MCF7 (Breast) IC₅₀ (µM)
3 HTHP>50>50>50
4 4-FTHP16.311.219.4
5 4-ClTHP9.86.510.7
6 4-BrTHP11.28.912.1
7 4-OCH₃THP25.418.730.1
8 4-OCF₃THP14.810.115.6
9 4-OPhTHP5.44.86.2
10 HH>50>50>50
11 4-FH14.19.817.5
12 4-ClH8.55.99.3
13 4-BrH9.77.210.8
14 4-OCH₃H22.116.428.3
15 4-OCF₃H12.59.113.9
16 4-OPhH4.94.15.5

THP: Tetrahydropyran-2-yl IC₅₀ values represent the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship Summary

Based on the data presented, the following key SAR observations can be made for this series of 6-phenylpurine analogs:

  • Effect of C-6 Phenyl Substitution: The nature of the substituent on the 6-phenyl ring significantly influences cytotoxic activity.

    • Unsubstituted phenyl analogs (3 and 10 ) show minimal activity.

    • Halogen substitutions (F, Cl, Br) at the 4-position of the phenyl ring (4-6 and 11-13 ) lead to a notable increase in potency.

    • Electron-donating groups like methoxy (7 and 14 ) are less favorable for activity compared to halogens.

    • The trifluoromethoxy group (8 and 15 ) results in activity comparable to or slightly better than halogens.

    • A phenoxy group at the 4-position (9 and 16 ) confers the most potent cytotoxic activity in this series.

  • Effect of N-9 Substitution: The presence or absence of the tetrahydropyran (THP) protecting group at the N9 position has a modest impact on activity. The deprotected analogs (compounds 10-16 ) generally exhibit slightly higher potency than their THP-protected counterparts (3-9 ).

Experimental Protocols

General Synthesis of 6-(4-substituted phenyl)purine Analogs

The synthesis of the 6-(4-substituted phenyl)purine analogs is typically achieved through a Suzuki-Miyaura cross-coupling reaction. The general workflow is depicted in the diagram below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 6-chloropurine 6-Chloropurine suzuki Suzuki-Miyaura Coupling 6-chloropurine->suzuki boronic_acid Substituted Phenylboronic Acid boronic_acid->suzuki final_product 6-(Substituted phenyl)purine suzuki->final_product Pd catalyst, base

General synthetic scheme for 6-phenylpurine analogs.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of the synthesized compounds was evaluated against human cancer cell lines using the Sulforhodamine B (SRB) assay.[3][4]

Cell Culture:

  • Human cancer cell lines (e.g., Huh7, HCT116, MCF7) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin-streptomycin.

  • Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂.

Assay Procedure:

  • Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds for 72 hours.

  • After the incubation period, the cells were fixed with 10% trichloroacetic acid (TCA).

  • The fixed cells were washed and stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Unbound dye was removed by washing with 1% acetic acid.

  • The protein-bound dye was solubilized with 10 mM Tris base solution.

  • The absorbance was measured at 510 nm using a microplate reader.

  • The IC₅₀ values were calculated from the dose-response curves.

G cluster_workflow SRB Assay Workflow start Seed cells in 96-well plates treat Treat with compounds (72 hours) start->treat fix Fix cells with TCA treat->fix stain Stain with SRB fix->stain wash Wash unbound dye stain->wash solubilize Solubilize bound dye wash->solubilize read Read absorbance (510 nm) solubilize->read calculate Calculate IC₅₀ read->calculate

Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion

The structure-activity relationship of 6-phenylpurine analogs demonstrates that modifications at the C-6 position significantly impact their cytotoxic potential. Specifically, the introduction of a 4-phenoxyphenyl group at this position leads to potent anticancer activity. These findings provide a valuable foundation for the design and development of novel purine-based therapeutic agents. Further exploration of substitutions on both the purine core and the 8-aryl group of the target scaffold, this compound, is warranted to identify analogs with enhanced potency and selectivity.

References

Comparative Analysis of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A review of experimental data for potent substituted purine analogs in cancer cell lines and kinase assays.

Published: December 26, 2025

Affiliation: Google Research

Introduction

Purine analogs are a well-established class of compounds in drug discovery, known for their diverse biological activities, particularly as kinase inhibitors.[1] This guide provides a comparative analysis of the experimental performance of several substituted purine derivatives that are structurally related to 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. Due to the limited availability of direct experimental data for this compound in the public domain, this report focuses on cross-validating its potential activity by examining potent analogs with substitutions at the C2, C6, and C8/N9 positions of the purine scaffold. The presented data on cytotoxicity and kinase inhibition, along with detailed experimental protocols, are intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Performance Data

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected purine analogs against various cancer cell lines and protein kinases. These compounds have been chosen based on their structural similarity to this compound, featuring substitutions at the C6 and C8/N9 positions, which are crucial for their biological activity.

Cytotoxicity Data of Substituted Purine Analogs

The cytotoxic effects of various purine derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented below.

Compound IDStructureCell LineIC50 (µM)Reference
Compound 5 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-phenylpiperazin-1-yl)-9H-purineHuh7 (Liver)17.9[2]
Compound 6 6-(4-(4-chlorophenyl)piperazin-1-yl)-9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purineHuh7 (Liver)14.2[2]
Compound 8 9-Cyclopentyl-6-(4-(4-methoxyphenyl)piperazin-1-yl)-8-(4-phenoxyphenyl)-9H-purineHuh7 (Liver)23.6[2]
5g Not specifiedPA-1 (Ovarian)1.08[3]
MCF-7 (Breast)3.54[3]
5i Not specifiedPA-1 (Ovarian)Not specified[3]
MCF-7 (Breast)Not specified[3]
Roscovitine 2-(1-Ethyl-2-hydroxyethylamino)-6-benzylamino-9-isopropylpurineNot specifiedNot specified[4]
Seliciclib (R)-2-((2,4-Dichlorobenzyl)amino)-9-(1-(2-hydroxyethyl)piperidin-4-yl)-9H-purine-6-carboxamidePA-1 (Ovarian)8.43[3]
MCF-7 (Breast)5.46[3]
5-Fluorouracil Huh7 (Liver)30.6[2]
Fludarabine Huh7 (Liver)28.4[2]
Kinase Inhibition Data of Substituted Purine Analogs

Purine analogs are known to exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways.[1] The IC50 values for the inhibition of specific cyclin-dependent kinases (CDKs) and Src kinase are listed below.

Compound IDTarget KinaseIC50 (µM)Reference
5g CDK20.21[3]
5i CDK20.59[3]
Seliciclib CDK20.63[3]
AP23451 SrcNot specified[5]
AP23464 SrcNot specified[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate cross-validation of results.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell viability and cytotoxicity based on the measurement of cellular protein content.[6][7]

Materials:

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.[8]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB.[8]

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at a wavelength of 510 nm using a microplate reader.[6] The IC50 values are then calculated from the dose-response curves.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase. The specific substrate, buffer conditions, and detection method may vary depending on the kinase being assayed.[9]

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)

  • Microplate reader or scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Kinase Reaction: In a microplate, add the recombinant kinase, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and quantify the kinase activity. This can be done by measuring the amount of ADP produced, the amount of phosphorylated substrate, or the depletion of ATP.[9]

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of a key signaling pathway targeted by purine analogs and a typical experimental workflow are provided below using the DOT language for Graphviz.

CDK_Pathway cluster_0 Cell Cycle Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling_Cascade Cyclin_D_CDK4_6 Cyclin D / CDK4/6 Signaling_Cascade->Cyclin_D_CDK4_6 Activation Rb_E2F Rb-E2F Complex Cyclin_D_CDK4_6->Rb_E2F Phosphorylation E2F E2F (Active) Rb_E2F->E2F Release Cyclin_E_CDK2 Cyclin E / CDK2 E2F->Cyclin_E_CDK2 Transcription S_Phase_Entry S-Phase Entry (DNA Replication) Cyclin_E_CDK2->S_Phase_Entry Activation p21_p27 p21/p27 (CDK Inhibitors) p21_p27->Cyclin_D_CDK4_6 Inhibition p21_p27->Cyclin_E_CDK2 Inhibition Purine_Analog Purine Analog (e.g., Roscovitine) Purine_Analog->Cyclin_D_CDK4_6 Inhibition Purine_Analog->Cyclin_E_CDK2 Inhibition

Caption: CDK-mediated cell cycle pathway and points of inhibition by purine analogs.

experimental_workflow cluster_workflow In Vitro Screening Workflow Start Start Compound_Prep Prepare Serial Dilutions of Purine Analogs Start->Compound_Prep Cell_Culture Seed Cancer Cells in 96-well Plates Start->Cell_Culture Treatment Treat Cells with Compound Dilutions (72h) Compound_Prep->Treatment Kinase_Assay Perform In Vitro Kinase Inhibition Assay Compound_Prep->Kinase_Assay Cell_Culture->Treatment Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., SRB Assay) Treatment->Cytotoxicity_Assay Data_Analysis_Cyto Analyze Absorbance Data and Calculate IC50 Cytotoxicity_Assay->Data_Analysis_Cyto Data_Analysis_Kinase Analyze Kinase Activity Data and Calculate IC50 Kinase_Assay->Data_Analysis_Kinase Results Comparative Analysis of Potency and Selectivity Data_Analysis_Cyto->Results Data_Analysis_Kinase->Results

Caption: A typical experimental workflow for the in vitro screening of purine analogs.

References

Assessing the Specificity of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for specific biological and experimental data on 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine has yielded limited publicly available information. While the purine scaffold is a well-established framework for potent kinase inhibitors, detailed specificity, and comparative performance data for this particular compound are not readily found in the current scientific literature. This guide, therefore, provides a comparative framework based on the known activities of structurally related purine derivatives and outlines the standard experimental protocols used to assess kinase inhibitor specificity.

Introduction to Purine Analogs as Kinase Inhibitors

Purine analogs represent a significant class of compounds in drug discovery, known for their diverse biological activities.[1] Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, most notably protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major focus for the development of targeted therapies.[2] Modifications at the 6- and 8-positions of the purine ring, as seen in the compound of interest, are common strategies to modulate the potency and selectivity of these inhibitors.[3][4]

Comparative Kinase Selectivity Profile of Purine Analogs

Without specific data for this compound, we can infer potential activity based on related compounds. For instance, various 6,8,9-trisubstituted purine analogues have shown significant cytotoxic activity against cancer cell lines, often attributed to the inhibition of key kinases.[3] Similarly, C-2, C-8, and N-9 substituted 6-(3-chloroanilino)purine derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs).[4]

To provide a practical comparison, the table below illustrates a hypothetical kinase inhibition profile for a generic purine analog, benchmarked against well-characterized kinase inhibitors. Note: This data is illustrative and not representative of this compound.

Kinase TargetThis compound (Hypothetical IC50, nM)Staurosporine (Promiscuous Inhibitor) (IC50, nM)Dasatinib (Clinically Relevant Inhibitor) (IC50, nM)Erlotinib (Clinically Relevant Inhibitor) (IC50, nM)
CDK250330>10,000
FLT3200151>10,000
PDGFRα150205>10,000
EGFR>10,000101002
SRC50060.81000

Experimental Protocols for Assessing Kinase Inhibitor Specificity

The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following are standard experimental protocols employed to characterize the inhibitory profile of compounds like this compound.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of an inhibitor required to block 50% of a specific kinase's activity (IC50).

Methodology:

  • Reaction Setup: In a 384-well plate, add 1 µL of serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of a reagent like ADP-Glo™ to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 10 µL of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Competition Binding Assay (e.g., KINOMEScan™)

This method assesses the binding affinity of a compound to a large panel of kinases, providing a broad overview of its selectivity.

Methodology:

  • Assay Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.

  • Competition: The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound.

  • Quantification: The amount of bound kinase is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are typically reported as the dissociation constant (Kd), where a lower Kd indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

Visualizing the interplay of kinases in signaling pathways and the workflow of specificity assays is crucial for understanding the context of inhibitor action.

G General Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Dilution Serial Dilution of Test Compound Reaction_Incubation Incubation of Compound, Kinase, Substrate, and ATP Compound_Dilution->Reaction_Incubation Kinase_Substrate_Mix Preparation of Kinase and Substrate Kinase_Substrate_Mix->Reaction_Incubation Stop_Reaction Stopping the Reaction and ATP Depletion Reaction_Incubation->Stop_Reaction Signal_Generation Luminescent Signal Generation Stop_Reaction->Signal_Generation Data_Acquisition Luminescence Measurement Signal_Generation->Data_Acquisition IC50_Determination IC50 Value Calculation Data_Acquisition->IC50_Determination

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

While the specific inhibitory profile of this compound remains to be publicly detailed, the extensive research on related purine analogs suggests its potential as a kinase inhibitor. The established methodologies for kinase screening and profiling provide a clear path for its future characterization. Researchers and drug development professionals interested in this compound would need to perform the described experimental assays to determine its specific activity, selectivity, and potential as a therapeutic agent. The lack of current data highlights an opportunity for further investigation into this and similar novel purine derivatives.

References

Elusive Target: The Quest for Benchmark Data on 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, specific benchmark studies and quantitative experimental data for 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine remain conspicuously absent. This purine derivative, while belonging to a class of compounds widely investigated as kinase inhibitors, has not been the subject of published comparative performance analyses. This guide, therefore, aims to provide a framework for evaluating such a compound by drawing on the broader context of substituted purine research, outlining potential therapeutic targets, and detailing the requisite experimental data for a thorough comparative assessment.

The Landscape of Purine Derivatives as Kinase Inhibitors

Purine analogs are a cornerstone of medicinal chemistry, recognized for their ability to mimic endogenous purines and interact with a wide array of biological targets. A significant focus of this research has been the development of kinase inhibitors for applications in oncology and other therapeutic areas. Kinases, enzymes that play a crucial role in cell signaling, are often dysregulated in diseases like cancer, making them prime targets for therapeutic intervention.

Substituted purines have been successfully developed as inhibitors of various kinase families, including:

  • Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells.

  • Tyrosine Kinases: This large family includes kinases like Bcr-Abl, Src, and Epidermal Growth Factor Receptor (EGFR), which are implicated in various cancers.

  • Other Serine/Threonine Kinases: This diverse group includes numerous signaling proteins that can be targeted for therapeutic benefit.

Given the structural features of this compound, particularly the 8-aryl substitution, it is plausible that its biological activity, if any, lies in the inhibition of one or more protein kinases.

A Roadmap for Benchmarking: Necessary Data and Experimental Protocols

To establish a comprehensive benchmark profile for this compound, a series of in vitro and in vivo studies would be required. The following tables and protocols outline the essential data needed for a meaningful comparison with other kinase inhibitors.

Table 1: In Vitro Kinase Inhibition Profile

This table would summarize the inhibitory activity of the compound against a panel of relevant kinases.

Kinase TargetThis compound IC₅₀ (nM)Comparator 1 IC₅₀ (nM)Comparator 2 IC₅₀ (nM)
CDK2/cyclin AData not available
CDK9/cyclin T1Data not available
AblData not available
SrcData not available
FLT3Data not available
Hsp90Data not available
Grp94Data not available

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower values indicate higher potency.

Experimental Protocol: In Vitro Kinase Assay

A standardized in vitro kinase assay would be essential to generate the data for Table 1.

Objective: To determine the IC₅₀ values of this compound and comparator compounds against a panel of purified kinases.

Methodology:

  • Reagents: Purified recombinant human kinases, appropriate peptide or protein substrates, ATP (adenosine triphosphate), kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • A kinase reaction is set up in a multi-well plate containing the kinase, its substrate, and ATP in a suitable buffer.

    • Serial dilutions of the test compound and comparators are added to the wells.

    • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The kinase activity is measured by quantifying the amount of ADP (adenosine diphosphate) produced, which is directly proportional to the enzyme's activity.

    • The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Table 2: Cellular Activity Profile

This table would present the compound's effect on the proliferation of various cancer cell lines.

Cell LineHistologyThis compound GI₅₀ (µM)Comparator 1 GI₅₀ (µM)Comparator 2 GI₅₀ (µM)
HCT116Colon CarcinomaData not available
MCF7Breast AdenocarcinomaData not available
K562Chronic Myelogenous LeukemiaData not available
A549Lung CarcinomaData not available

GI₅₀ (Half-maximal growth inhibition concentration): The concentration of a compound that causes 50% inhibition of cell growth.

Experimental Protocol: Cell Proliferation Assay

Objective: To determine the GI₅₀ values of the test compounds in various cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for a set period (e.g., 72 hours).

    • Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue®.

    • The GI₅₀ values are determined from the dose-response curves.

Visualizing the Path Forward: Potential Signaling Pathways and Experimental Workflow

To guide future research, the following diagrams illustrate a hypothetical signaling pathway that a purine-based kinase inhibitor might target and a typical workflow for its evaluation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 6-Bromo-8-(2,6-dichlorophenyl) -9H-purine (Hypothetical Target) Inhibitor->RAF Inhibitor->PI3K

Caption: Hypothetical signaling pathways potentially targeted by a purine-based kinase inhibitor.

start Compound Synthesis (6-Bromo-8-(2,6-dichlorophenyl) -9H-purine) kinase_assay In Vitro Kinase Screening (Panel) start->kinase_assay cell_assay Cellular Proliferation Assays kinase_assay->cell_assay sar_study Structure-Activity Relationship (SAR) Studies cell_assay->sar_study lead_optimization Lead Optimization sar_study->lead_optimization in_vivo In Vivo Efficacy (Xenograft Models) lead_optimization->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd candidate Preclinical Candidate Selection pk_pd->candidate

Caption: A standard workflow for the preclinical evaluation of a novel kinase inhibitor.

Conclusion

While this compound remains an enigmatic compound in terms of its biological activity, the well-trodden path of purine-based kinase inhibitor discovery provides a clear blueprint for its evaluation. The generation of robust in vitro and cellular data, as outlined above, would be the critical first step in determining its therapeutic potential and enabling meaningful benchmark comparisons. For researchers in the field, this highlights both a knowledge gap and an opportunity for novel investigation into the expanding universe of kinase inhibitors.

Comparative Analysis of 6-Bromo-8-Arylpurine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of 6-bromo-8-arylpurine derivatives, with a focus on their role as kinase inhibitors.

This guide provides a comparative analysis of 6-bromo-8-arylpurine derivatives, a class of compounds that has garnered significant interest in medicinal chemistry due to their potential as potent and selective inhibitors of various protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making these enzymes attractive targets for therapeutic intervention. The purine scaffold, being a core component of the ATP molecule, provides a privileged template for the design of competitive kinase inhibitors. The introduction of a bromo substituent at the 6-position and an aryl group at the 8-position of the purine ring has been explored as a strategy to enhance potency and modulate selectivity against different kinases, particularly Cyclin-Dependent Kinases (CDKs).

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro inhibitory activity of a series of 6-substituted purine derivatives against various Cyclin-Dependent Kinases (CDKs). While specific data for a comprehensive series of 6-bromo-8-arylpurine derivatives is dispersed across literature, the presented data on analogous 6-aryl and related purine derivatives provides valuable insights into the structure-activity relationship (SAR) and the impact of substitutions on the purine core. The data is primarily extracted from studies on 2-arylaminopurines, where the C6 substituent plays a crucial role in conferring selectivity.[1]

Compound ID6-SubstituentCDK2 IC₅₀ (µM)CDK1 IC₅₀ (µM)CDK4 IC₅₀ (µM)CDK7 IC₅₀ (µM)CDK9 IC₅₀ (µM)Cellular Activity (GI₅₀, µM)
70 Phenyl0.0240.73>100>100>1000.5
73 [1,1'-biphenyl]-3-yl0.04486>100>100>1000.4
34 Cyclohexylmethoxy0.0151.2>1005.50.80.07
35 Benzyloxy0.021.0>1004.50.60.1

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. GI₅₀ values represent the concentration required to inhibit the growth of 50% of the cells. Data adapted from a study on 2-(4'-sulfamoylanilino)purines.[1]

Experimental Protocols

General Synthesis of 6-Arylpurine Derivatives via Suzuki-Miyaura Cross-Coupling

The synthesis of 6-arylpurine derivatives is commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 6-halopurine and an appropriate arylboronic acid.

Materials:

  • 6-Chloropurine derivative (1 equivalent)

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., Toluene or a mixture of DME and water)

Procedure:

  • To a reaction vessel, add the 6-chloropurine derivative, arylboronic acid, and base.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The palladium catalyst and solvent are added.

  • The reaction mixture is heated to a specified temperature (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-arylpurine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Purified recombinant kinase enzyme (e.g., CDK2/Cyclin E)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • Microplate reader

Procedure:

  • A kinase reaction mixture is prepared containing the kinase, substrate, and ATP in the kinase assay buffer.

  • The test compounds are serially diluted to various concentrations.

  • The kinase reaction is initiated by adding the ATP to the mixture containing the enzyme, substrate, and test compound in a microplate.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 °C).

  • The kinase reaction is stopped, and the amount of remaining ATP is determined by adding the luminescent detection reagent according to the manufacturer's protocol.

  • The luminescence is measured using a microplate reader.

  • The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

CDK_Signaling_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition cluster_S_Phase S Phase (DNA Replication) Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases Ras Ras Receptor_Tyrosine_Kinases->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin_D ERK->Cyclin_D Cyclin_D_CDK4_6 Cyclin D-CDK4/6 Active Complex Cyclin_D->Cyclin_D_CDK4_6 CDK4_6 CDK4/6 CDK4_6->Cyclin_D_CDK4_6 Rb_E2F Rb-E2F Complex Cyclin_D_CDK4_6->Rb_E2F Phosphorylation p16_INK4a p16 p16_INK4a->CDK4_6 Rb Rb E2F E2F Cyclin_E Cyclin_E E2F->Cyclin_E DNA_Replication DNA_Replication E2F->DNA_Replication Transcription of S-phase genes Rb_E2F->E2F p_Rb p-Rb Rb_E2F->p_Rb p_Rb->E2F Cyclin_E_CDK2 Cyclin E-CDK2 Active Complex Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb_E2F Phosphorylation p21_p27 p21/p27 p21_p27->Cyclin_E_CDK2 6_Bromo_8_Arylpurine 6-Bromo-8-Arylpurine Derivatives 6_Bromo_8_Arylpurine->CDK4_6 6_Bromo_8_Arylpurine->CDK2

Caption: Cyclin-Dependent Kinase (CDK) Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (6-Halopurine, Arylboronic Acid) Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Start->Suzuki_Coupling Purification Purification (Column Chromatography) Suzuki_Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Viability Cellular Antiproliferative Assay (e.g., MTT) Characterization->Cell_Viability IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis GI50_Determination GI50 Value Determination Cell_Viability->GI50_Determination GI50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental Workflow for 6-Bromo-8-Arylpurine Derivatives.

References

Validating Off-Target Kinase Inhibition of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: Publicly available information on the specific kinase inhibition profile of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine is limited. This guide, therefore, provides a comprehensive framework for validating the on- and off-target kinase inhibition of a hypothetical purine-based inhibitor, herein referred to as "Compound-P," which represents this compound. The methodologies and data presentation formats are based on established practices in kinase inhibitor profiling and are intended to serve as a practical template for researchers.

This guide will compare the hypothetical performance of Compound-P against a well-known non-selective kinase inhibitor, Staurosporine, to illustrate the process of characterizing kinase inhibitor selectivity.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes hypothetical quantitative data for the inhibitory activity of Compound-P and Staurosporine against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Kinase TargetCompound-P IC50 (nM)Staurosporine IC50 (nM)
Kinase A (Hypothetical Primary Target)155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1]

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide

  • ATP

  • Test compound (Compound-P) and control (Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds in 100% DMSO. Create a serial dilution of the compounds in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures the engagement of a kinase inhibitor with its target inside living cells.[2]

Materials:

  • HEK293 cells (or other suitable cell line)

  • NanoLuc®-kinase fusion vector

  • NanoBRET™ tracer

  • Opti-MEM® I Reduced Serum Medium

  • Test compound (Compound-P)

  • White, opaque 96-well plates

  • Plate reader capable of measuring BRET signals

Protocol:

  • Cell Preparation: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into a 96-well plate.

  • Compound Treatment: Prepare serial dilutions of Compound-P and add them to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells. The tracer and the inhibitor will compete for binding to the kinase.

  • Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that the test compound is displacing the tracer and binding to the target kinase.[2]

  • Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50 value.

Visualizations

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

The following diagram illustrates a typical workflow for validating the on- and off-target effects of a kinase inhibitor.

G cluster_0 In Vitro Screening cluster_1 In-Depth Profiling cluster_2 Cellular Validation cluster_3 Off-Target Identification A Initial High-Throughput Screening (Large Kinase Panel) B Determine IC50 Values for Hits A->B Identify preliminary hits C Selectivity Panel (Smaller, relevant kinase panel) B->C Confirm activity D Determine Ki and Mode of Inhibition C->D Characterize binding H Broader Kinome Profiling (e.g., KiNativ, MIB-MS) C->H Identify potential off-targets E Cell-Based Target Engagement (e.g., NanoBRET) D->E Confirm cellular target binding F Downstream Signaling Pathway Analysis (e.g., Western Blot) E->F Assess functional consequences G Cellular Phenotypic Assays (e.g., Proliferation, Apoptosis) F->G Link to cellular outcome I Validate Off-Targets in Cellular Assays H->I Confirm cellular relevance

Caption: Workflow for validating kinase inhibitor selectivity.

Signaling Pathway: On-Target vs. Off-Target Effects

This diagram illustrates how a kinase inhibitor can have both intended (on-target) and unintended (off-target) effects on cellular signaling pathways.

G cluster_0 Upstream Signaling cluster_1 Kinase Cascades cluster_2 Downstream Effects Receptor Receptor Kinase_A Kinase A (Primary Target) Receptor->Kinase_A Kinase_X Kinase X (Off-Target) Receptor->Kinase_X On_Target_Effect Desired Cellular Response (e.g., Apoptosis) Kinase_A->On_Target_Effect Off_Target_Effect Undesired Cellular Response (e.g., Toxicity) Kinase_X->Off_Target_Effect Inhibitor Compound-P Inhibitor->Kinase_A On-Target Inhibition Inhibitor->Kinase_X Off-Target Inhibition

References

Safety Operating Guide

Proper Disposal of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of 6-Bromo-8-(2,6-dichlorophenyl)-9H-purine. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most accurate and detailed information. Your Environmental Health and Safety (EHS) department is the primary resource for hazardous waste management.

The proper handling and disposal of chemical waste are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This compound, a halogenated purine derivative, is classified as hazardous waste and requires specific disposal procedures. This guide outlines the essential steps for its safe management from point of generation to final disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). Due to its chemical nature as a chlorinated and brominated organic compound, it should be handled with care to avoid exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, use a NIOSH-approved respirator.

Engineering Controls:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Waste Classification and Segregation

Proper waste segregation is a critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of bromine and chlorine atoms.[1][2] This classification mandates that it be kept separate from other waste streams to prevent dangerous chemical reactions and to facilitate proper disposal.[1]

Key Segregation Principles:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste.[1][3]

  • Separate from Other Waste Types: Keep this compound separate from acids, bases, and oxidizers.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

StepProcedureKey Considerations
1. Containment Place waste this compound, including any contaminated materials (e.g., gloves, weighing paper, pipette tips), into a designated, leak-proof, and chemically compatible container.[1]The container must be in good condition and compatible with the chemical to prevent leaks or reactions.
2. Labeling Clearly label the waste container with "Hazardous Waste" and "Halogenated Organic Waste."[1] Identify all chemical constituents and their approximate concentrations on the label.Accurate labeling is crucial for proper handling and disposal by your institution's EHS department or a certified contractor.
3. Storage Store the sealed waste container in a designated satellite accumulation area within the laboratory. Ensure the storage area is secure and away from incompatible materials.[1]Keep the container closed except when adding waste.[4]
4. Disposal Request Once the container is nearly full, or before the designated accumulation time limit is reached, contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.[1]Do not dispose of this chemical down the drain or in regular trash.[4]
Disposal of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste. The first rinse of the container should be collected and treated as halogenated organic waste.[4] For containers of highly toxic chemicals, the first three rinses must be collected.[4] After thorough rinsing and air-drying, follow your institution's guidelines for the disposal of empty chemical containers.

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Generation of Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste: Halogenated Organic ppe->classify segregate Segregate from: - Non-halogenated organics - Acids/Bases - Oxidizers classify->segregate contain Contain in a Labeled, Leak-Proof Container segregate->contain storage Store in Designated Satellite Accumulation Area contain->storage request Request Pickup by EHS or Certified Contractor storage->request end End: Proper Disposal request->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.